LPK-26
Description
The exact mass of the compound Unii-P68EV9L26E is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C18H24Cl2N2O |
|---|---|
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C18H24Cl2N2O/c1-13(2)17(12-22-8-4-5-9-22)21(3)18(23)11-14-6-7-15(19)16(20)10-14/h4-7,10,13,17H,8-9,11-12H2,1-3H3/t17-/m1/s1 |
Clé InChI |
QFAIAMMFKKYCTL-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)[C@@H](CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CC(C)C(CN1CC=CC1)N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Pictogrammes |
Irritant |
Synonymes |
(2-(3,4-dichloro)phenyl)-N-methyl-N-((1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl)acetamide LPK-26 |
Origine du produit |
United States |
Foundational & Exploratory
LPK-26: A Technical Guide to its Chemical Structure, Synthesis, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of LPK-26, a potent and selective κ-opioid receptor agonist. The information is intended for researchers and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide, is a small molecule with the molecular formula C₁₈H₂₄Cl₂N₂O.[1] It is recognized for its high affinity and selectivity for the κ-opioid receptor, demonstrating potential as an analgesic with a reduced risk of dependence compared to traditional opioids.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-(3,4-dichlorophenyl)-N-[(2S)-1-(2,5-dihydropyrrol-1-yl)-3-methylbutan-2-yl]-N-methylacetamide |
| Molecular Formula | C₁₈H₂₄Cl₂N₂O |
| SMILES | CC(C)--INVALID-LINK--N(C)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
| InChIKey | QFAIAMMFKKYCTL-QGZVFWFLSA-N |
Synthesis of this compound
Logical Workflow for the Plausible Synthesis of this compound:
Caption: Plausible synthetic workflow for this compound.
Biological Activity and Quantitative Data
This compound exhibits high affinity and selectivity for the κ-opioid receptor (KOR) over μ- and δ-opioid receptors. This selectivity is crucial for its pharmacological profile, as activation of KOR is associated with analgesia without the severe addictive properties linked to μ-opioid receptor agonists.
Table 2: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) |
| κ-Opioid Receptor | 0.64 |
| μ-Opioid Receptor | 1170 |
| δ-Opioid Receptor | >10,000 |
| Data from Tao et al., 2008.[1] |
The functional activity of this compound has been demonstrated in both in vitro and in vivo studies. It acts as a potent agonist, stimulating G-protein coupling and producing significant analgesic effects in animal models.
Table 3: Functional Activity of this compound
| Assay | Metric | Value |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 0.0094 |
| Mouse Hot-Plate Test | ED₅₀ (mg/kg) | 0.049 |
| Mouse Acetic Acid Writhing Test | ED₅₀ (mg/kg) | 0.0084 |
| Data from Tao et al., 2008.[1] |
Signaling Pathway
As a κ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. The κ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.
Signaling Pathway of this compound at the κ-Opioid Receptor:
References
LPK-26: A Technical Guide to its Selectivity for the Kappa-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of LPK-26 for the kappa-opioid receptor (KOR). This compound, a derivative of ICI-199441 and an analog of (-)U50,488H, has been identified as a potent and highly selective KOR agonist.[1] This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.
It is important to note that while the selectivity of this compound for the kappa-opioid receptor over mu- and delta-opioid receptors is well-documented, specific data on its binding affinity and functional activity at different KOR subtypes (e.g., K1, K2, K3) are not currently available in the scientific literature. The information presented herein focuses on its established selectivity profile at the general KOR level.
Data Presentation
The selectivity of this compound is demonstrated by its significantly higher binding affinity and functional potency at the kappa-opioid receptor compared to the mu- and delta-opioid receptors.
Table 1: Receptor Binding Affinity of this compound
This table summarizes the equilibrium dissociation constants (Ki) of this compound at the human kappa-, mu-, and delta-opioid receptors as determined by competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Cell Line | This compound Kᵢ (nM) | Reference |
| Kappa (κ) | [³H]U-69,593 | CHO-hKOR | 0.64 | [1] |
| Mu (μ) | [³H]DAMGO | CHO-hMOR | 1170 | [1] |
| Delta (δ) | [³H]DPDPE | CHO-hDOR | >10,000 | [1] |
Table 2: Functional Activity of this compound
This table presents the potency of this compound in stimulating G-protein activation, a key step in opioid receptor signaling. The EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response.
| Functional Assay | Receptor | Cell Line | This compound EC₅₀ (nM) | Reference |
| [³⁵S]GTPγS Binding | Kappa (κ) | CHO-hKOR | 0.0094 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the selectivity of this compound.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the kappa-, mu-, and delta-opioid receptors.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR), mu-opioid receptor (CHO-hMOR), or delta-opioid receptor (CHO-hDOR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization in ice-cold buffer followed by centrifugation. The resulting pellet containing the cell membranes is resuspended in assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a specific radioligand ([³H]U-69,593 for KOR, [³H]DAMGO for MOR, or [³H]DPDPE for DOR) at a concentration near its Kd, and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The mixture is incubated to allow for binding equilibrium to be reached.
3. Filtration and Scintillation Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from the competition curves.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the ability of this compound to activate G-proteins coupled to the kappa-opioid receptor.
1. Membrane Preparation:
-
Membranes from CHO-hKOR cells are prepared as described in Protocol 1.
2. Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
Each well contains the CHO-hKOR cell membranes, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of this compound.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.
3. Filtration and Scintillation Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The concentration-response curve for this compound is plotted, and the EC₅₀ value (the concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding) is calculated.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway of a kappa-opioid receptor agonist like this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
Pharmacological Profile of LPK-26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for LPK-26, providing a comparative overview of its binding affinity, functional activity, and in vivo efficacy.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) | Selectivity vs. κ |
| Kappa (κ) | 0.64 | - |
| Mu (μ) | 1170 | 1828-fold |
| Delta (δ) | >10,000 | >15625-fold |
| Data from Tao et al., 2008.[1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Parameter | Value (nM) |
| [³⁵S]GTPγS Binding | EC₅₀ | 0.0094 |
| Data from Tao et al., 2008.[1] |
Table 3: In Vivo Analgesic Efficacy of this compound in Mice
| Test | This compound ED₅₀ (mg/kg) | (-)U50,488H ED₅₀ (mg/kg) | Morphine ED₅₀ (mg/kg) |
| Hot Plate Test | 0.049 | Not Reported | Not Reported |
| Acetic Acid Writhing Test | 0.0084 | Not Reported | Not Reported |
| Data from Tao et al., 2008, indicating this compound is more potent than (-)U50,488H and morphine.[1] |
Key Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for kappa, mu, and delta opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor subtypes are prepared from cultured cells or animal brain tissue.
-
Competitive Binding: A constant concentration of a radiolabeled ligand selective for each receptor subtype is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of this compound as a KOR agonist by measuring G-protein activation.
Methodology:
-
Membrane Preparation: Cell membranes expressing the kappa-opioid receptor are prepared.
-
Assay Mixture: The membranes are incubated in a buffer containing GDP, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: The reaction is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.
-
Termination and Filtration: The assay is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound.
-
Quantification: The amount of radioactivity on the filters is determined by scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is calculated.
Hot Plate Test
Objective: To evaluate the central antinociceptive effects of this compound in an animal model of thermal pain.
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing room and apparatus.
-
Drug Administration: this compound, a vehicle control, or a standard analgesic is administered to the animals (e.g., subcutaneously or intraperitoneally).
-
Testing: At a predetermined time after drug administration, each mouse is placed on a heated plate maintained at a constant temperature (e.g., 55°C).
-
Latency Measurement: The time taken for the mouse to exhibit a pain response (e.g., licking a paw or jumping) is recorded as the response latency. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The ED₅₀, the dose of this compound that produces a maximal possible effect in 50% of the animals, is calculated.
Acetic Acid Writhing Test
Objective: To assess the peripheral and central analgesic activity of this compound in a model of visceral pain.
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Drug Administration: this compound, a vehicle control, or a standard analgesic is administered to the animals.
-
Induction of Writhing: After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing response.
-
Observation: The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.
-
Data Analysis: The ED₅₀, the dose of this compound that reduces the number of writhes by 50% compared to the control group, is determined.
Visualizations of Pathways and Workflows
This compound Signaling Pathway at the Kappa-Opioid Receptor
Caption: this compound activates the KOR, leading to G-protein and β-arrestin signaling.
General Experimental Workflow for this compound Characterization
Caption: Workflow for the pharmacological evaluation of this compound.
References
LPK-26: A Potent Kappa-Opioid Receptor Agonist for Nociceptive Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
LPK-26 is a novel and highly selective kappa-opioid receptor (KOR) agonist that has demonstrated significant potential in the field of pain management. As a derivative of ICI-199441 and an analog of (-)U50,488H, this compound exhibits potent antinociceptive properties in various preclinical models of pain. A key distinguishing feature of this compound is its low propensity to induce physical dependence, a common and debilitating side effect associated with traditional opioid analgesics like morphine. This technical guide provides a comprehensive overview of the pharmacology of this compound, its mechanism of action in nociception and antinociception, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of selective KOR agonists.
Introduction to this compound
This compound, chemically identified as (2-(3,4-dichloro)-phenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl] acetamide, is a small molecule that acts as a potent and selective agonist for the kappa-opioid receptor (KOR).[1] The development of selective KOR agonists like this compound is driven by the need for effective analgesics with improved side-effect profiles compared to mu-opioid receptor (MOR) agonists, which are the current mainstay of pain treatment but are associated with a high risk of addiction, respiratory depression, and other adverse effects.[1] this compound has emerged as a promising candidate due to its potent pain-relieving effects and a significantly lower potential for inducing physical dependence.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its antinociceptive effects by selectively binding to and activating kappa-opioid receptors. KORs are G-protein coupled receptors (GPCRs) primarily coupled to inhibitory G-proteins (Gαi/o).[2]
Upon activation by an agonist such as this compound, the KOR initiates a signaling cascade that leads to the inhibition of neuronal activity and a reduction in the transmission of pain signals. The key steps in this pathway are:
-
G-Protein Activation: this compound binding to the KOR induces a conformational change in the receptor, leading to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein.[3]
-
Dissociation of G-Protein Subunits: The Gα-GTP and Gβγ subunits dissociate from the receptor and from each other.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[3]
-
-
Involvement of β-Arrestin: Like other GPCRs, KOR signaling can also be modulated by β-arrestins. While G-protein signaling is primarily associated with the analgesic effects of KOR agonists, β-arrestin recruitment has been linked to some of the undesirable side effects, such as dysphoria.[3] The biased agonism of this compound towards G-protein signaling pathways may contribute to its favorable side-effect profile.
Role in Nociception and Antinociception
Nociception is the neural process of encoding noxious stimuli. Antinociception refers to the reduction of sensitivity to painful stimuli. This compound produces potent antinociceptive effects in animal models of pain.
Receptor Binding Affinity and Selectivity
This compound demonstrates a high affinity and selectivity for the kappa-opioid receptor. Radioligand binding assays have shown that this compound binds to the KOR with a high affinity, while exhibiting significantly lower affinity for the mu- and delta-opioid receptors.[1] This selectivity is crucial for minimizing the side effects associated with the activation of other opioid receptors.
In Vitro Functional Activity
In vitro studies have confirmed that this compound is a potent agonist at the KOR. The [³⁵S]GTPγS binding assay, which measures G-protein activation, has been used to determine the potency and efficacy of this compound.[1]
In Vivo Antinociceptive Effects
The antinociceptive properties of this compound have been evaluated in vivo using standard rodent models of pain, including the hot plate test and the acetic acid writhing test. In these models, this compound has been shown to be more potent than the classic KOR agonist (-)U50,488H and the widely used opioid analgesic morphine.[1]
Low Potential for Physical Dependence
A significant advantage of this compound is its low potential for inducing physical dependence. In studies with mice, this compound did not induce physical dependence, a major drawback of morphine and other MOR agonists.[1] Furthermore, this compound was able to suppress naloxone-precipitated withdrawal symptoms in morphine-dependent mice, suggesting its potential utility in managing opioid withdrawal.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) |
| Kappa (κ) | 0.64[1] |
| Mu (μ) | 1170[1] |
| Delta (δ) | >10,000[1] |
Table 2: In Vitro Functional Potency of this compound
| Assay | EC₅₀ (nM) |
| [³⁵S]GTPγS Binding | 0.0094[1] |
Table 3: In Vivo Antinociceptive Potency of this compound and Reference Compounds
| Compound | Hot Plate Test ED₅₀ (mg/kg) | Acetic Acid Writhing Test ED₅₀ (mg/kg) |
| This compound | 0.049[1] | 0.0084[1] |
| (-)U50,488H | Not explicitly stated, but this compound is more potent[1] | Not explicitly stated, but this compound is more potent[1] |
| Morphine | Not explicitly stated, but this compound is more potent[1] | Not explicitly stated, but this compound is more potent[1] |
Experimental Protocols
Disclaimer: The following protocols are based on standard methodologies in the field. The exact parameters used in the primary studies of this compound were not available in the public domain at the time of writing.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for each receptor (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Parallel incubations are performed in the presence of a high concentration of an unlabeled ligand (e.g., naloxone) to determine non-specific binding.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as a KOR agonist.
Materials:
-
Cell membranes expressing the kappa-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of GDP and varying concentrations of this compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
The EC₅₀ value (the concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding) is determined from the dose-response curve.
Hot Plate Test in Mice
Objective: To assess the antinociceptive effect of this compound against a thermal pain stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Male mice (e.g., ICR strain).
-
This compound, vehicle control, and positive control (e.g., morphine).
-
Syringes for drug administration.
Procedure:
-
Acclimatize the mice to the testing room.
-
Set the hot plate to a constant temperature (e.g., 55 ± 0.5°C).
-
Administer this compound, vehicle, or a positive control to different groups of mice (e.g., via subcutaneous injection).
-
At a predetermined time after drug administration, place each mouse on the hot plate.
-
Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.
-
The antinociceptive effect is expressed as the increase in response latency compared to the control group.
-
The ED₅₀ value (the dose of this compound that produces a maximal possible effect in 50% of the animals) is calculated.
Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the antinociceptive effect of this compound in a model of visceral pain.
Materials:
-
Male mice.
-
Acetic acid solution (e.g., 0.6% in saline).
-
This compound, vehicle control, and positive control (e.g., morphine).
-
Syringes for administration.
-
Observation chambers.
Procedure:
-
Administer this compound, vehicle, or a positive control to different groups of mice.
-
After a set pre-treatment time, inject acetic acid intraperitoneally to induce writhing.
-
Immediately place the mice in individual observation chambers.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).
-
The antinociceptive effect is calculated as the percentage inhibition of writhing compared to the control group.
-
The ED₅₀ value is determined.
Assessment of Physical Dependence in Mice
Objective: To determine if chronic administration of this compound induces physical dependence.
Materials:
-
Male mice.
-
This compound and morphine.
-
Naloxone (B1662785) (opioid antagonist).
-
Observation chambers.
Procedure:
-
Administer this compound or morphine to groups of mice twice daily for several days. A control group receives vehicle.
-
On the final day, inject naloxone to precipitate withdrawal.
-
Immediately after naloxone injection, place the mice in observation chambers.
-
Observe and score withdrawal signs (e.g., jumping, wet dog shakes, paw tremors) for a set period.
-
A significant increase in withdrawal signs in the drug-treated group compared to the control group indicates physical dependence.
Experimental Workflow Visualization
Conclusion and Future Directions
This compound represents a significant advancement in the search for safer and more effective analgesics. Its high potency and selectivity for the kappa-opioid receptor, coupled with a low potential for physical dependence, make it a compelling candidate for further drug development. The data summarized in this guide highlight the promising preclinical profile of this compound.
Future research should focus on:
-
Elucidating the detailed downstream signaling pathways activated by this compound to better understand the molecular basis of its favorable side-effect profile.
-
Evaluating the efficacy of this compound in a broader range of preclinical pain models, including neuropathic and chronic inflammatory pain.
-
Conducting comprehensive safety and toxicology studies to support its potential transition to clinical trials.
The continued investigation of this compound and other selective KOR agonists holds the promise of delivering novel pain therapeutics that can effectively manage pain without the significant societal and individual burdens associated with traditional opioid medications.
References
Cellular Targets of LPK-26 Beyond Opioid Receptors: An Assessment of Current Knowledge
Researchers, scientists, and drug development professionals are keenly interested in the full spectrum of cellular interactions for novel therapeutic compounds. This guide addresses the current understanding of LPK-26's cellular targets, with a specific focus on interactions beyond the well-documented opioid receptors. However, based on a comprehensive review of the available scientific literature, there is currently no evidence to suggest that this compound has significant cellular targets other than opioid receptors.
This compound is characterized as a novel, highly potent, and selective kappa-opioid receptor (KOR) agonist.[1][2] Its development has been driven by the aim to create new analgesics with a lower potential for abuse and physical dependence compared to traditional opioids like morphine.[1] The primary mechanism of action for this compound's potent antinociceptive effects is attributed to its high affinity for the KOR.[1]
Opioid Receptor Binding Profile of this compound
Quantitative data from radioligand binding assays demonstrate this compound's high selectivity for the kappa-opioid receptor over mu (MOR) and delta (DOR) opioid receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Kappa-Opioid Receptor (KOR) | 0.64 | [1] |
| Mu-Opioid Receptor (MOR) | 1170 | [1] |
| Delta-Opioid Receptor (DOR) | >10,000 | [1] |
Functional Activity at the Kappa-Opioid Receptor
This compound is not only a high-affinity binder but also a potent agonist at the KOR. This is demonstrated by its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins, a key step in the G-protein coupled receptor (GPCR) signaling cascade.
| Assay | Parameter | Value (nM) | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ | 0.0094 | [1] |
Experimental Protocols
The following methodologies were central to characterizing the binding and functional profile of this compound.
Radioligand Binding Assays
To determine the binding affinity of this compound for opioid receptors, competitive binding assays were performed using membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human kappa-, mu-, or delta-opioid receptor.
-
Membrane Preparation: CHO cells expressing the receptor of interest are harvested and homogenized in a buffer solution. The cell membranes are then isolated by centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]diprenorphine for KOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug, this compound.
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins following agonist binding to a GPCR.
-
Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing the KOR are prepared.
-
Assay Reaction: The membranes are incubated with a fixed concentration of GDP, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Stimulation and Termination: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The reaction is allowed to proceed for a defined period and then terminated.
-
Measurement of Bound [³⁵S]GTPγS: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC₅₀) is calculated from the dose-response curve.
This compound Signaling Pathway at the Kappa-Opioid Receptor
The binding of this compound to the kappa-opioid receptor initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs.
Caption: this compound activates the KOR, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Conclusion
The available scientific evidence strongly indicates that this compound is a highly selective kappa-opioid receptor agonist. While the possibility of interactions with other, currently unidentified cellular targets cannot be entirely ruled out without further extensive screening, the existing data from standard binding and functional assays do not support the existence of significant off-target effects. Future research employing broader screening panels, such as those used in comprehensive safety pharmacology profiling, would be necessary to definitively investigate the existence of non-opioid receptor targets for this compound. For now, its pharmacological profile is best understood through its potent and selective action at the kappa-opioid receptor.
References
Methodological & Application
Application Notes and Protocols for LPK-26 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of LPK-26, a potent and selective kappa opioid receptor (KOR) agonist, in cell culture experiments. The information is intended to guide researchers in accurately preparing this compound for in vitro studies and to provide standardized methods for assessing its biological activity.
Product Information
| Property | Value | Reference |
| Product Name | This compound | [1][2] |
| Synonym | 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl]acetamide hydrochloride | [1] |
| CAS Number | 492451-07-7 | [1] |
| Molecular Formula | C₁₈H₂₄Cl₂N₂O · HCl | [1] |
| Molecular Weight | 391.76 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Solubility | >10 mg/mL in Water | [1] |
| Storage | 2-8°C | [1] |
Signaling Pathway and Experimental Overview
This compound is a selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][3] Canonical KOR signaling involves coupling to pertussis toxin-sensitive Gi/o proteins.[3] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the modulation of ion channels (e.g., activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibition of calcium channels), and the activation of various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, and JNK).[2][3] Additionally, KOR activation can trigger β-arrestin-2 dependent signaling pathways, which are thought to mediate some of the dysphoric effects of KOR agonists.[4][5]
The experimental workflows detailed in this document are designed to investigate the cellular effects of this compound by assessing cell viability and the activation of downstream signaling pathways.
Figure 1: Simplified signaling pathway of this compound via the kappa opioid receptor.
Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 391.76 g/mol * Volume (L) For 1 mL of a 10 mM stock solution, you will need 3.92 mg of this compound.
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the desired volume of sterile water or PBS to the tube.
-
Vortex the solution until the this compound is completely dissolved. The Sigma-Aldrich product information indicates a solubility of >10 mg/mL in water.[1]
-
-
Sterilization:
-
To ensure sterility for cell culture use, filter the this compound stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
-
-
Storage:
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use.
-
Figure 2: Workflow for preparing this compound stock solution.
Cell Viability Assay (CCK-8)
This protocol is adapted from a study that used a similar assay to assess the effect of a KOR agonist on cell viability.[6]
Materials:
-
Cells of interest (e.g., SH-SY5Y, HEK293 expressing KOR)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution, e.g., water or PBS).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the relative cell viability using the following formula: Relative Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100
-
| Treatment Group | Concentration | Incubation Time (hours) | Relative Cell Viability (%) |
| Vehicle Control | - | 24 | 100 |
| This compound | 0.1 nM | 24 | |
| This compound | 1 nM | 24 | |
| This compound | 10 nM | 24 | |
| This compound | 100 nM | 24 | |
| This compound | 1 µM | 24 | |
| This compound | 10 µM | 24 | |
| Vehicle Control | - | 48 | 100 |
| This compound | 0.1 nM | 48 | |
| This compound | 1 nM | 48 | |
| This compound | 10 nM | 48 | |
| This compound | 100 nM | 48 | |
| This compound | 1 µM | 48 | |
| This compound | 10 µM | 48 |
Note: The table above is a template for data presentation. The actual results will need to be filled in based on experimental data.
Western Blot Analysis of MAPK Pathway Activation
This protocol provides a general framework for assessing the phosphorylation of key proteins in the MAPK signaling cascade, such as ERK1/2, following this compound treatment.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip and re-probe the membrane with an anti-total-ERK1/2 antibody and an anti-beta-actin antibody for loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-protein to the total protein and then to the loading control.
-
| Treatment | This compound Conc. | p-ERK1/2 / Total ERK1/2 Ratio |
| Vehicle Control | - | 1.0 |
| This compound | 1 nM | |
| This compound | 10 nM | |
| This compound | 100 nM | |
| This compound | 1 µM |
Note: The table above is a template for data presentation. The actual results will need to be filled in based on experimental data.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling all chemicals and biological materials.
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Opioid Receptors: Overview [jove.com]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Agonists Specific for κ-Opioid Receptor Induces Apoptosis of HCC Cells Through Enhanced Endoplasmic Reticulum Stress [frontiersin.org]
LPK-26 Application Notes and Protocols for Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LPK-26 is a potent and selective kappa-opioid receptor (KOR) agonist that has demonstrated significant antinociceptive effects in rodent models of pain.[1] As a derivative of ICI-199441, this compound, chemically identified as (2-(3,4-dichloro)-phenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl] acetamides, exhibits a high affinity for the KOR with a Ki value of 0.64 nM.[1] In contrast, its affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) is substantially lower, with Ki values of 1170 nM and >10,000 nM, respectively.[1] This selectivity profile suggests a reduced potential for the side effects commonly associated with MOR agonists, such as respiratory depression and physical dependence.[1]
These application notes provide detailed protocols for utilizing this compound in two common rodent pain models: the hot plate test and the acetic acid-induced writhing test. The information is intended to guide researchers in designing and executing experiments to evaluate the analgesic properties of this compound.
Quantitative Data Summary
The analgesic efficacy of this compound has been quantified in mice using standard pain assays. The following tables summarize the key in vitro and in vivo data.
Table 1: Receptor Binding Affinity of this compound [1]
| Receptor | Ki (nM) |
| Kappa-Opioid Receptor (KOR) | 0.64 |
| Mu-Opioid Receptor (MOR) | 1170 |
| Delta-Opioid Receptor (DOR) | >10,000 |
Table 2: In Vivo Analgesic Potency of this compound in Mice [1]
| Pain Model | ED50 (mg/kg) |
| Hot Plate Test | 0.049 |
| Acetic Acid Writhing Test | 0.0084 |
Signaling Pathway
This compound exerts its analgesic effects primarily through the activation of the kappa-opioid receptor, a G protein-coupled receptor (GPCR). Upon binding, this compound initiates an intracellular signaling cascade that ultimately leads to the inhibition of neuronal excitability and a reduction in pain transmission.
Caption: Proposed signaling pathway of this compound via the kappa-opioid receptor.
Experimental Protocols
The following are detailed protocols for two common rodent pain models used to assess the analgesic effects of this compound.
Hot Plate Test
The hot plate test is a model of thermal nociception used to evaluate the efficacy of centrally acting analgesics.
Materials:
-
Hot plate apparatus with adjustable temperature control and a timer.
-
Plexiglass cylinder to confine the animal to the hot plate surface.
-
This compound solution.
-
Vehicle control solution (e.g., saline).
-
Positive control (e.g., morphine).
-
Male ICR mice (or other suitable strain), 20-25g.
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Gently place a mouse on the hot plate and immediately start the timer.
-
Observe the mouse for signs of nociception, such as hind paw licking, flicking, or jumping.
-
The time until the first nocifensive response is recorded as the baseline latency.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed, and the cut-off time recorded as its latency.
-
-
Drug Administration:
-
Administer this compound, vehicle, or a positive control via the desired route (e.g., subcutaneous, intraperitoneal).
-
-
Post-Treatment Latency:
-
At a predetermined time after drug administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) for each animal using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Compare the %MPE between treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Acetic Acid-Induced Writhing Test
The writhing test is a model of visceral inflammatory pain used to screen for peripheral and central analgesic activity.
Materials:
-
0.6% acetic acid solution in sterile water.
-
This compound solution.
-
Vehicle control solution.
-
Positive control (e.g., indomethacin).
-
Male ICR mice (or other suitable strain), 20-25g.
-
Observation chambers.
-
Stopwatch or timer.
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes.
-
Drug Administration:
-
Administer this compound, vehicle, or a positive control via the desired route (e.g., intraperitoneal).
-
-
Induction of Writhing:
-
30 minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
-
Observation:
-
Immediately after the acetic acid injection, place the mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes for a 10-20 minute period. A writhe is characterized by a stretching of the hind limbs and contraction of the abdominal musculature.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Determine the percent inhibition of writhing for each drug-treated group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
Compare the number of writhes between groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound in rodent pain models.
References
Application Notes and Protocols for LPK-26 in GTPγS Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LPK-26 is a potent and selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in pain, addiction, and mood disorders.[1] The GTPγS binding assay is a widely used functional assay to characterize the interaction of ligands with GPCRs. This in vitro assay measures the initial step of G protein activation, providing a quantitative measure of agonist potency and efficacy. These application notes provide a detailed protocol for utilizing this compound in a [³⁵S]GTPγS binding assay to characterize its activity at the KOR.
Principle of the GTPγS Binding Assay
The GTPγS binding assay is a functional method that quantifies the activation of G proteins upon agonist binding to a GPCR.[2] In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to guanosine (B1672433) diphosphate (B83284) (GDP). Agonist binding to the receptor promotes a conformational change, facilitating the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins. The assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which, upon binding to the Gα subunit, results in an accumulation of radioactivity in the cell membrane.[2] The amount of bound [³⁵S]GTPγS is proportional to the extent of receptor activation by the agonist.
Quantitative Data Summary
The following table summarizes the in vitro functional potency of this compound in a [³⁵S]GTPγS binding assay, with comparative data for other common kappa opioid receptor agonists.
| Ligand | Parameter | Value | Cell System | Reference |
| This compound | EC₅₀ | 0.0094 nM | CHO-hKOR cell membranes | [1] |
| U50,488 | EC₅₀ | ~100-470 nM | CHO-hKOR cell membranes / Mouse striatum | [3] |
| Dynorphin A (1-17) | EC₅₀ | ~423-474 nM | Monkey cortical and thalamic membranes | [4] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal possible effect.
Signaling Pathway and Experimental Workflow
Kappa Opioid Receptor Signaling Pathway
This compound activates the kappa opioid receptor, which is coupled to inhibitory G proteins (Gi/o). This activation leads to the exchange of GDP for GTP on the Gα subunit and subsequent downstream signaling events.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
The following diagram outlines the key steps in performing a [³⁵S]GTPγS binding assay with this compound.
References
- 1. This compound, a novel kappa-opioid receptor agonist with potent antinociceptive effects and low dependence potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
Application Notes and Protocols for (S)-MK-26 in Behavioral Neuroscience Research
A Note on LPK-26: Initial searches for "this compound" did not yield a specific compound in the context of behavioral neuroscience. It is highly probable that the intended compound was (S)-MK-26 , a novel and selective dopamine (B1211576) transporter inhibitor with documented applications in this field. The following application notes and protocols are based on the available research for (S)-MK-26.
Introduction
(S)-MK-26 is a novel analogue of modafinil, engineered to be a potent and selective inhibitor of the dopamine transporter (DAT).[1][2][3] Its high affinity for DAT, with significantly less activity at norepinephrine (B1679862) and serotonin (B10506) transporters, makes it a valuable research tool for investigating the role of dopamine signaling in various behavioral and cognitive processes.[4] Research in rodent models suggests its potential in studying motivational dysfunctions, depression, and age-related cognitive decline.[1][3] Unlike many psychostimulants that also target DAT, (S)-MK-26 does not appear to significantly increase locomotor activity at therapeutic doses, suggesting a more nuanced mechanism of action.[5]
Mechanism of Action
(S)-MK-26 exerts its effects primarily by blocking the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1][3] This inhibition leads to an increase in the extracellular concentration of dopamine in key brain regions such as the prefrontal cortex and nucleus accumbens.[1][3] The elevated dopamine levels enhance dopaminergic neurotransmission, which is crucial for modulating motivation, reward, and cognitive functions.[1] This targeted action on the dopaminergic system, with high selectivity over other monoamine transporters, allows for more specific investigation of dopamine-dependent behaviors.[4]
Signaling Pathway
Caption: Mechanism of action of (S)-MK-26 at the dopaminergic synapse.
Applications in Behavioral Neuroscience
-
Motivational Dysfunctions: (S)-MK-26 has been shown to reverse effort-related motivational deficits induced by the vesicular monoamine transporter 2 (VMAT2) inhibitor, tetrabenazine (B1681281).[1][3][4] This makes it a suitable compound for studying the neurobiology of apathy and anergia.
-
Depression and Anhedonia: By increasing dopamine levels in reward-related circuits, (S)-MK-26 can be used to investigate potential therapeutic strategies for depression, particularly symptoms of anhedonia and low motivation.[1][3]
-
Cognitive Enhancement: The compound promotes hippocampal synaptic plasticity, suggesting a role in learning and memory.[1][2][3] Its effects on cognitive functions can be explored in models of aging and neurodegenerative diseases.
-
Substance Use Disorders: Given its action as a dopamine reuptake inhibitor, (S)-MK-26 could be used to study the mechanisms of psychostimulant addiction and as a potential replacement therapy with a lower abuse liability.[5]
Quantitative Data
Table 1: In Vitro Binding Affinity and Potency
| Target | (S)-MK-26 IC₅₀ (µM) | (R)-Modafinil IC₅₀ (µM) |
| Human Dopamine Transporter (hDAT) | 0.56 | 5.14 |
| Human Norepinephrine Transporter (hNET) | 63.51 | 127 |
| Human Serotonin Transporter (hSERT) | >1000 | Not specified |
| Data sourced from Kouhnavardi et al., 2022.[4] |
Table 2: In Vivo Dosages and Effects in Rats
| Dose (i.p.) | Behavioral Model | Key Observation |
| 1 mg/kg | Effort-Related Choice | Increased selection of high-effort alternatives. |
| 10 mg/kg | Effort-Related Choice | Reverses tetrabenazine-induced low-effort bias. |
| 1 mg/kg | Microdialysis (mPFC) | ~40% increase in extracellular dopamine. |
| 10 mg/kg | Microdialysis (mPFC) | ~75% increase in extracellular dopamine. |
| 10 mg/kg | Microdialysis (NAc) | Significant increase in extracellular dopamine. |
| 15-45 mg/kg | Effort-Related Choice | Significantly reversed the effects of tetrabenazine.[1] |
| Data extracted from studies on Sprague-Dawley rats.[1][4] |
Experimental Protocols
Protocol 1: Reversal of Tetrabenazine-Induced Motivational Deficits
This protocol is designed to assess the ability of (S)-MK-26 to reverse a state of low motivation induced by tetrabenazine (TBZ) in rats, using an effort-based choice task.
Experimental Workflow:
Caption: Workflow for the tetrabenazine-induced motivational deficit model.
Materials:
-
(S)-MK-26
-
Tetrabenazine (TBZ)
-
Vehicle (e.g., Kolliphor EL 30%)
-
Standard rat operant chambers with two levers and a food receptacle
-
High-carbohydrate pellets (e.g., Bio-Serv)
-
Laboratory chow
-
Adult male Sprague-Dawley rats
Procedure:
-
Animal Preparation:
-
Acclimate rats to the housing facility for at least one week.
-
Handle animals daily to reduce stress.
-
Food restrict rats to 85-90% of their free-feeding body weight. Water is available ad libitum.
-
-
Training (FR5/Chow Choice Task):
-
Train rats to press a lever for food pellet reinforcement on a Fixed Ratio 1 (FR1) schedule.
-
Once proficient, introduce the choice component: one lever delivers a high-carbohydrate pellet on a Fixed Ratio 5 (FR5) schedule, while concurrently, a bowl of standard laboratory chow is available on the floor of the chamber.
-
Train daily until stable performance is achieved (consistent lever pressing and chow intake across sessions).
-
-
Drug Administration and Testing:
-
On test days, administer TBZ (e.g., 1.0 mg/kg, s.c.) to induce a low-effort bias.
-
30 minutes after TBZ administration, administer (S)-MK-26 (e.g., 1.0, 3.0, 10.0 mg/kg, i.p.) or vehicle.
-
30 minutes after (S)-MK-26 administration, place the rat in the operant chamber for a 30-minute test session.
-
Record the number of lever presses, pellets earned, and the amount of chow consumed.
-
-
Data Analysis:
-
Analyze the data using a two-way ANOVA with TBZ and (S)-MK-26 treatment as factors.
-
Compare the number of lever presses and chow intake between treatment groups. An effective reversal is indicated by an increase in lever pressing and a decrease in chow consumption in the (S)-MK-26 treated group compared to the TBZ-only group.
-
Protocol 2: In Vivo Microdialysis
This protocol measures changes in extracellular dopamine concentrations in the medial prefrontal cortex (mPFC) or nucleus accumbens (NAc) following systemic administration of (S)-MK-26.
Experimental Workflow:
Caption: Workflow for in vivo microdialysis experiment.
Materials:
-
(S)-MK-26
-
Vehicle (e.g., Kolliphor EL 30%)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ECD)
-
Adult male Sprague-Dawley rats
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the mPFC or NAc.
-
Allow the animal to recover for at least one week.
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize for 1-2 hours.
-
Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 15-20 minutes).
-
Administer (S)-MK-26 (e.g., 1.0 or 10.0 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Immediately analyze the dialysate samples for dopamine content using HPLC-ECD.
-
Quantify the dopamine concentration in each sample.
-
-
Data Analysis:
-
Express the post-injection dopamine concentrations as a percentage of the average baseline concentration for each animal.
-
Use a repeated-measures ANOVA to compare the effects of (S)-MK-26 over time with the vehicle group.
-
Disclaimer: These protocols are intended for research purposes only and should be adapted to the specific requirements of the user's laboratory and institutional animal care and use committee (IACUC) guidelines. The user is responsible for ensuring all procedures are conducted ethically and in compliance with relevant regulations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-MK-26 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Opioid Receptor Signaling with LPK-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
LPK-26 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) family.[1] As a derivative of ICI-199441 and an analogue of the well-characterized KOR agonist (-)U50,488H, this compound serves as a valuable research tool for investigating the intricacies of opioid receptor signaling.[1] Its high affinity and selectivity for the KOR make it an excellent probe for elucidating the physiological and pathological roles of this receptor subtype, which is implicated in pain perception, mood regulation, and addiction.
These application notes provide a comprehensive overview of the use of this compound in studying opioid receptor signaling, with a focus on its interaction with the KOR. Detailed protocols for key in vitro assays are provided to enable researchers to characterize the pharmacological properties of this compound and other KOR ligands.
This compound: A Selective Kappa-Opioid Receptor Agonist
This compound, chemically known as (2-(3,4-dichloro)-phenyl)-N-methyl-N-[(1S)-1-(2-isopropyl)-2-(1-(3-pyrrolinyl))ethyl] acetamide, demonstrates a strong preference for the KOR over other opioid receptor subtypes.[1] This selectivity is crucial for dissecting the specific contributions of the KOR to various physiological processes without the confounding effects of mu- or delta-opioid receptor activation.
Data Presentation: Quantitative Pharmacological Profile of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency at opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) |
| Kappa (κ) | 0.64[1] |
| Mu (μ) | 1170[1] |
| Delta (δ) | >10,000[1] |
| Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. |
Table 2: In Vitro Functional Potency of this compound
| Assay | Parameter | Value (nM) |
| [³⁵S]GTPγS Binding | EC₅₀ | 0.0094[1] |
| EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. |
Key Signaling Pathways
Activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. KORs are canonically coupled to inhibitory G-proteins (Gαi/o).
G-Protein Signaling Pathway
Upon agonist binding, the KOR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both entities can then modulate the activity of downstream effectors. A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
This compound mediated G-protein signaling pathway.
β-Arrestin Signaling and Biased Agonism
In addition to G-protein coupling, agonist-bound GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein activation, leading to signal desensitization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a distinct wave of G-protein-independent signaling.
The concept of "biased agonism" describes the ability of different ligands to stabilize distinct receptor conformations, leading to preferential activation of either the G-protein or the β-arrestin pathway. Ligands that predominantly activate G-protein signaling are termed "G-protein biased," while those that favor β-arrestin recruitment are "β-arrestin biased." The prototypical KOR agonist U50,488H is known to recruit β-arrestin. While specific data for this compound in β-arrestin recruitment assays is not yet published, its structural similarity to U50,488H suggests it may also engage this pathway. The degree of bias can be quantified by comparing the potency (EC₅₀) and efficacy (Emax) of a ligand in G-protein and β-arrestin assays.
References
Application Note: Experimental Design for LPK-26 Tolerance Studies
Introduction
LPK-26 is a novel and potent selective kappa-opioid receptor (KOR) agonist.[1] KOR agonists are of therapeutic interest as analgesics because they can provide pain relief without some of the severe side effects associated with mu-opioid receptor agonists like morphine, such as high addiction potential.[1] this compound, in particular, has demonstrated strong antinociceptive effects with a low potential for physical dependence in preclinical studies.[1] However, a common phenomenon with repeated administration of opioid agonists is the development of tolerance, where a progressively higher dose is required to produce the same effect. Understanding the mechanisms and extent of tolerance to this compound is a critical step in its development as a clinical candidate.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute studies aimed at characterizing tolerance to this compound. The protocols herein cover both in vitro and in vivo experimental designs, from initial cell-based assays to more complex analyses of signaling pathways and gene expression.
Experimental Design Overview
The primary goal of these studies is to determine if and how tolerance to this compound develops with chronic exposure. This involves inducing a tolerant state in a model system and then quantifying the change in response to the compound. A multi-faceted approach is recommended, combining cellular assays with molecular biology techniques to elucidate the underlying mechanisms.
Key objectives include:
-
Establishing a cell-based model of this compound tolerance.
-
Quantifying changes in cellular response and signaling after chronic this compound exposure.
-
Investigating the molecular adaptations, including changes in receptor expression and gene regulation, that contribute to tolerance.
-
Assessing the development of analgesic tolerance in an in vivo model.
Part 1: In Vitro Tolerance Models
Cell Line Selection and Culture
The choice of cell line is critical. A common approach is to use a cell line that does not endogenously express the receptor of interest and then stably transfect it to express the human kappa-opioid receptor. CHO-K1 (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells are suitable for this purpose. Alternatively, neuronal cell lines that endogenously express KOR, such as SH-SY5Y neuroblastoma cells, can be used to study tolerance in a more physiologically relevant context.
Induction of Tolerance
Tolerance is induced by chronically exposing the cultured cells to this compound.
-
Cell Seeding: Plate the selected cells in appropriate culture vessels and allow them to adhere and grow to approximately 70-80% confluency.
-
Chronic Treatment: Expose the cells to a fixed concentration of this compound (e.g., 10x EC50 for signaling inhibition) for an extended period (e.g., 24, 48, or 72 hours). The medium containing this compound should be replaced every 24 hours.
-
Control Groups: Maintain parallel cultures under the same conditions but without this compound (vehicle control) to serve as the non-tolerant baseline.
Experimental Workflow: In Vitro Tolerance Induction
The following diagram outlines the general workflow for inducing and assessing this compound tolerance in a cell-based model.
Caption: Workflow for in vitro this compound tolerance induction and assessment.
Part 2: Protocols for In Vitro Assays
Cell Viability Assays (MTT/XTT)
It is crucial to confirm that chronic exposure to this compound does not cause significant cell death, which could confound the results of functional assays. MTT and XTT assays are colorimetric methods that measure cellular metabolic activity, which serves as an indicator of cell viability.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24 hours.[3]
-
Compound Treatment: Treat cells with various concentrations of this compound alongside vehicle controls.
-
Induction: After the chronic tolerance induction period (e.g., 48 hours), carefully remove the culture medium.
-
MTT Addition: Add 50 µL of serum-free media and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[3][4]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][4]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[3]
Data Presentation: Cell Viability
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability (vs. Vehicle) |
| 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.19 | 0.09 | 95.2% |
| 10 | 1.15 | 0.11 | 92.0% |
| 100 | 1.11 | 0.10 | 88.8% |
Signaling Pathway Analysis
Tolerance to GPCR agonists like this compound often involves desensitization of the receptor, leading to a reduced signaling response. KOR activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP). A rightward shift in the this compound dose-response curve for cAMP inhibition is a hallmark of tolerance.
Protocol: cAMP Inhibition Assay (e.g., HTRF or ELISA-based)
-
Induce Tolerance: Prepare non-tolerant (vehicle control) and tolerant (chronic this compound) cell populations as described in section 1.2.
-
Cell Handling: After the induction period, wash the cells with serum-free medium to remove the chronic treatment. Resuspend the cells and plate them in a 96-well or 384-well plate.
-
Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) to all wells to stimulate cAMP production. Immediately add varying concentrations of this compound for the acute challenge.
-
Incubation: Incubate for a short period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the specific assay kit being used (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the this compound concentration for both non-tolerant and tolerant cells. Fit the data to a four-parameter logistic equation to determine the EC50 for each condition.
Data Presentation: cAMP Inhibition EC50 Shift
| Treatment Group | EC50 of this compound (nM) | Fold-Shift (vs. Non-Tolerant) |
| Non-Tolerant (Vehicle) | 1.2 | 1.0 |
| Tolerant (Chronic this compound) | 15.6 | 13.0 |
Kappa-Opioid Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway for the kappa-opioid receptor, which is central to understanding the mechanism of action of this compound and the development of tolerance.
Caption: Canonical signaling pathway of the Kappa-Opioid Receptor (KOR).
Gene Expression Profiling
Chronic drug exposure can lead to adaptive changes in gene expression. RNA sequencing (RNA-seq) provides a comprehensive view of the transcriptome and can help identify novel genes and pathways involved in this compound tolerance.[5][6]
Protocol: RNA Sequencing
-
Induce Tolerance: Prepare non-tolerant and tolerant cell populations (at least 3 biological replicates per group).
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). Ensure high quality RNA with a RIN score > 8.0.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Identify genes that are significantly upregulated or downregulated in the tolerant group compared to the non-tolerant group.
-
Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) to determine if specific biological pathways are enriched in the differentially expressed genes.[5][6]
-
Data Presentation: Differentially Expressed Genes
| Gene Symbol | Log2 Fold Change (Tolerant/Non-Tolerant) | p-value | Regulation |
| RGS4 | 2.58 | 0.001 | Upregulated |
| OPRK1 | -1.75 | 0.005 | Downregulated |
| GRK3 | 1.92 | 0.008 | Upregulated |
| ARRβ2 | 2.10 | 0.003 | Upregulated |
Potential Mechanisms of Tolerance
Based on the expected outcomes of the molecular assays, a logical diagram can be constructed to visualize the potential mechanisms driving tolerance to this compound.
Caption: Potential molecular mechanisms leading to this compound tolerance.
References
- 1. This compound, a novel kappa-opioid receptor agonist with potent antinociceptive effects and low dependence potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Case study – Gene expression profiling to understand and combat drug resistance - Oncolines B.V. [oncolines.com]
- 6. Case study – Gene expression profiling to understand and combat drug resistance - Oncolines B.V. [oncolines.com]
Application Notes and Protocols for LPK-26 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known and potential administration routes for the selective kappa-opioid receptor (KOR) agonist, LPK-26, in animal studies. This document includes detailed experimental protocols for efficacy assessment and general protocols for common administration routes that may be adapted for this compound, alongside critical data summaries and workflow visualizations.
Introduction to this compound
This compound is a potent and selective agonist of the kappa-opioid receptor, demonstrating significant antinociceptive (analgesic) effects in preclinical animal models.[1] Notably, it has shown a low potential for inducing physical dependence, making it a compound of interest for the development of novel pain therapeutics with an improved safety profile compared to traditional opioids.[1] Understanding the appropriate routes of administration and corresponding experimental protocols is crucial for the continued investigation of its pharmacological properties.
Known Administration Routes and Efficacy of this compound
To date, published research has primarily utilized intraperitoneal and intracerebral administration routes to evaluate the efficacy of this compound in rodent models.
Intraperitoneal (i.p.) Administration for Analgesia Studies
Intraperitoneal injection is a common method for systemic drug delivery in small laboratory animals. Studies have demonstrated the analgesic efficacy of this compound administered via this route in mice.
Quantitative Data Summary: Analgesic Efficacy of Intraperitoneal this compound in Mice
| Experimental Assay | Effective Dose 50 (ED50) | Animal Model | Reference |
| Hot Plate Test | 0.049 mg/kg | Mice | [1] |
| Acetic Acid Writhing Test | 0.0084 mg/kg | Mice | [1] |
Intracerebroventricular (i.c.v.) and Intracerebral Administration
Direct administration into the central nervous system can be used to investigate the central effects of a compound, bypassing the blood-brain barrier. While specific intracerebroventricular data for this compound is not detailed in the provided search results, intracerebral infusion into a specific brain region has been documented.
Quantitative Data Summary: Intracerebral Administration of this compound in Rats
| Brain Region of Infusion | Doses Administered | Animal Model | Investigated Effect | Reference |
| Ventromedial Prefrontal Cortex (vmPFC) | 0, 0.16, and 1.6 μ g/0.5 μl | Rats | Ingestive Behavior |
Experimental Protocols for Efficacy Assessment
The following are detailed protocols for the key experiments used to determine the analgesic efficacy of this compound.
Hot Plate Test for Thermal Pain
This method assesses the response to a thermal pain stimulus.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature that can be precisely controlled.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C), and start a timer.
-
Observation: Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Measurement: Record the latency (in seconds) to the first clear pain response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally).
-
Post-treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), repeat the hot plate test and record the response latency.
-
Data Analysis: The analgesic effect is determined by a significant increase in the response latency compared to the baseline or vehicle-treated group.
Acetic Acid-Induced Writhing Test for Visceral Pain
This test induces a quantifiable visceral pain response.
Protocol:
-
Animal Groups: Divide mice into control and test groups.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally).
-
Induction of Writhing: After a set absorption time (e.g., 30 minutes), administer a dilute solution of acetic acid (e.g., 0.6-1%) intraperitoneally.
-
Observation Period: Immediately place the mouse in an observation chamber and, after a brief latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 10-20 minutes).
-
Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing in the drug-treated groups compared to the vehicle control group.
Stereotaxic Surgery for Intracerebral Infusion
This procedure allows for the precise delivery of substances to specific brain regions.
Protocol:
-
Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Frame: Secure the anesthetized animal in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp, and sterilize the surgical area. Make a midline incision to expose the skull.
-
Coordinate Identification: Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., vmPFC) relative to a cranial landmark such as bregma.
-
Craniotomy: Drill a small burr hole in the skull at the determined coordinates.
-
Cannula Implantation: Slowly lower an injection cannula to the target depth.
-
Infusion: Infuse the desired volume of this compound solution at a slow, controlled rate using a microinjection pump.
-
Post-infusion: Leave the cannula in place for a few minutes to allow for diffusion before slowly retracting it.
-
Closure: Suture the incision and provide post-operative care, including analgesics and monitoring.
General Protocols for Other Potential Administration Routes
While specific data for this compound using the following routes are not available, these general protocols for rodents can be adapted for exploratory studies. It is critical to conduct dose-ranging and pharmacokinetic studies to determine the appropriate dosage and vehicle for each new route of administration for this compound.
Intravenous (i.v.) Injection (Tail Vein)
This route provides rapid and complete bioavailability.
Protocol:
-
Animal Restraint: Place the mouse or rat in a suitable restrainer to expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a small gauge needle (e.g., 27-30G for mice), insert the needle, bevel up, into one of the lateral tail veins.
-
Administration: Slowly inject the solution. Successful injection is indicated by a lack of resistance and no bleb formation.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Recommended Maximum Volumes for Intravenous Injection in Mice
| Needle Gauge | Maximum Bolus Volume |
| 27-30 G | 5 ml/kg |
Subcutaneous (s.c.) Injection
This route allows for slower, more sustained absorption compared to i.v. injection.
Protocol:
-
Animal Restraint: Manually restrain the mouse or rat.
-
Injection Site: Lift a fold of skin in the interscapular region (back of the neck) or flank to form a "tent".
-
Injection: Insert a needle (e.g., 25-27G for mice) into the base of the skin tent, parallel to the body.
-
Aspiration: Gently pull back on the plunger to ensure a blood vessel has not been entered.
-
Administration: Inject the solution, which will form a small bleb under the skin.
-
Post-injection: Withdraw the needle and gently massage the area to aid dispersion.
Recommended Maximum Volumes for Subcutaneous Injection in Mice
| Needle Gauge | Maximum Volume per Site |
| 25-27 G | 10 ml/kg |
Oral Gavage (p.o.)
This is a common method for oral administration of a precise dose.
Protocol:
-
Animal Restraint: Firmly restrain the mouse or rat to prevent movement.
-
Gavage Needle: Use a proper-sized, ball-tipped gavage needle. Measure the length from the corner of the mouth to the last rib to ensure correct placement in the stomach.
-
Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth and down the esophagus. The animal should swallow the tube.
-
Administration: Once the needle is in the stomach (indicated by reaching the pre-measured length without resistance), administer the solution.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of respiratory distress.
Recommended Maximum Volumes for Oral Gavage in Mice
| Needle Type | Maximum Volume |
| Flexible or curved, ball-tipped | 10 ml/kg |
Visualizations
Signaling Pathway
Caption: this compound activates KOR, leading to analgesia.
Experimental Workflows
Caption: Workflows for hot plate and writhing tests.
Caption: General workflows for i.v., s.c., and p.o. administration.
Disclaimer
The information provided for intravenous, subcutaneous, and oral administration routes are general guidelines for use in rodents and have not been specifically validated for this compound. Researchers should conduct their own formulation, dose-ranging, pharmacokinetic, and toxicology studies to establish the safety and efficacy of this compound for any new route of administration. The absence of comprehensive public data on the pharmacokinetics and toxicology of this compound necessitates a cautious and methodical approach to its study.
References
Troubleshooting & Optimization
LPK-26 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LPK-26. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective kappa opioid receptor (KOR) agonist.[1] It is the hydrochloride salt of the active compound and is typically supplied as an off-white powder.[2] As a KOR agonist, it is used in research to study the kappa opioid system, which is involved in pain, addiction, and mood regulation.
Q2: What is the reported solubility of this compound?
A2: The hydrochloride salt of this compound is reported to be soluble in water at a concentration of greater than 10 mg/mL.[2] However, achieving this solubility in practice can depend on various factors such as the purity of the water, pH, and temperature.
Q3: How should this compound be stored?
A3: this compound powder should be stored at 2-8°C.[2] Stock solutions, once prepared, should ideally be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What are the primary signaling pathways activated by this compound?
A4: As a kappa opioid receptor agonist, this compound activates signaling pathways downstream of the KOR, which is a G protein-coupled receptor (GPCR). The primary pathway involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). The receptor also activates other pathways, including those involving β-arrestin, which can mediate different cellular effects.
Troubleshooting Guide: Solubility Issues
Q5: I am having trouble dissolving this compound in water, even though it is reported to be water-soluble. What could be the issue?
A5: Several factors can contribute to difficulty in dissolving this compound, even with a reported aqueous solubility of >10 mg/mL.[2]
-
pH of the Solvent: The solubility of hydrochloride salts can be pH-dependent. Ensure your water is neutral or slightly acidic. Using a buffered solution (e.g., PBS or citrate (B86180) buffer) at a slightly acidic pH (e.g., pH 5-6) may improve solubility.
-
Purity of Water: Use high-purity water (e.g., Milli-Q or equivalent) to avoid contaminants that could interfere with solubility.
-
Temperature: Gentle warming (e.g., to 37°C) can aid in dissolution. However, be cautious as excessive heat may degrade the compound.
-
Sonication: Using a bath sonicator for a short period can help break up aggregates and enhance dissolution.
-
Compound Aggregation: The powder may have formed aggregates. Try to break them up gently with a spatula before adding the solvent.
Q6: Can I use organic solvents to dissolve this compound?
A6: While water is the recommended solvent for the hydrochloride salt, organic solvents can also be used, particularly for preparing concentrated stock solutions for in vitro assays. Common choices include:
-
DMSO (Dimethyl Sulfoxide): Many organic compounds are highly soluble in DMSO. It is a common vehicle for cell-based assays.
-
Ethanol: A less toxic alternative to DMSO, though it may be less effective at high concentrations.
When using organic solvents, it is crucial to prepare a concentrated stock solution and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for DMSO in cell cultures).
Q7: My this compound solution appears cloudy or has precipitates after dilution. What should I do?
A7: This indicates that the compound is precipitating out of the solution upon dilution, a common issue when diluting a stock solution made in an organic solvent into an aqueous buffer.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the final aqueous medium can help maintain the compound's solubility.
-
Prepare in Aqueous Buffer: If possible for your experiment, try preparing the this compound solution directly in the final aqueous buffer, even if it requires more time and physical methods like warming or sonication to dissolve.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Reported Solubility | Recommended Stock Concentration | Notes |
| Water | >10 mg/mL[2] | 1-5 mg/mL | Solubility can be pH-dependent. Use slightly acidic conditions if needed. |
| DMSO | Data not available | 10-20 mM | Prepare high-concentration stock and dilute for working solutions. |
| Ethanol | Data not available | 5-10 mM | Use as an alternative to DMSO. Ensure final concentration is non-toxic to cells. |
| PBS (pH 7.4) | Data not available | 1-2 mg/mL | Solubility may be lower than in pure water. Test on a small scale first. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Aqueous Stock Solution
-
Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity water (e.g., for 1 mg of powder, add 1 mL of water).
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Alternatively, place the tube in a bath sonicator for 5-10 minutes.
-
Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: Simplified signaling pathways of the Kappa Opioid Receptor activated by this compound.
References
Technical Support Center: Optimizing LPK-26 Concentration for Receptor Binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of the novel ligand, LPK-26, for receptor binding assays. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound for a receptor binding assay?
A1: The initial and most critical step is to perform a saturation binding experiment.[1][2][3] This involves incubating a constant amount of the receptor preparation with increasing concentrations of radiolabeled this compound to determine its binding affinity (Kd) and the receptor density (Bmax).[1][4] The Kd value is the concentration of this compound at which 50% of the receptors are occupied at equilibrium and serves as a cornerstone for designing subsequent experiments.[5][6]
Q2: What are the key parameters I should determine from my binding assays?
A2: The primary parameters to determine are:
-
Kd (Equilibrium Dissociation Constant): Represents the affinity of this compound for its receptor. A lower Kd value indicates a higher binding affinity.[7][8]
-
Bmax (Maximum Binding Capacity): Indicates the total concentration of receptors in your sample.[5][7][9]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an unlabeled competitor (like unlabeled this compound or a known reference compound) that displaces 50% of the specifically bound radiolabeled this compound.[10]
-
Ki (Inhibition Constant): The binding affinity of a competing unlabeled ligand. It can be calculated from the IC50 value using the Cheng-Prusoff equation.[6][10]
Q3: How do I measure non-specific binding and why is it important?
A3: Non-specific binding (NSB) is the binding of the radioligand to components other than the target receptor, such as lipids or filter membranes.[11][12][13] It is measured by including a set of reactions where a high concentration of an unlabeled ligand is added to saturate the specific binding sites, ensuring that any remaining bound radioligand is non-specific.[3] Subtracting the NSB from the total binding yields the specific binding, which is the signal of interest.[3][12] It is crucial to minimize NSB to obtain a reliable signal-to-noise ratio.[14][15]
Q4: When should I use a competitive binding assay?
A4: A competitive binding assay is used to determine the binding affinity of an unlabeled compound (like this compound if it is not radiolabeled) by measuring its ability to compete with a known radioligand for the same binding site.[2][10][16] This type of assay is essential for screening and characterizing unlabeled drug candidates.[17]
Troubleshooting Guides
Issue: High Non-Specific Binding (NSB)
Q5: My non-specific binding is very high, making it difficult to detect a specific signal. What can I do?
A5: High non-specific binding can obscure your results. Here are several strategies to reduce it:
-
Optimize Blocking Agents: Include blocking agents like Bovine Serum Albumin (BSA) in your assay buffer to reduce the binding of the radioligand to non-receptor components.[14]
-
Adjust Assay Conditions: Shorter incubation times or lower temperatures may decrease NSB, but you must ensure that specific binding still reaches equilibrium.[14]
-
Increase Wash Steps: Increase the number and duration of washes after incubation to more effectively remove unbound and non-specifically bound radioligand.[18][19] Adding a low concentration of a mild detergent like Tween-20 to the wash buffer can also help.[18]
-
Reduce Radioligand Concentration: Using a radioligand concentration significantly above its Kd can lead to increased binding to non-receptor sites.[12][20]
-
Pre-treat Filter Plates: If using a filtration assay, pre-soaking the filter mats with a solution like polyethyleneimine can reduce the binding of the radioligand to the filter itself.[12]
Issue: Low or No Specific Binding Signal
Q6: I am not detecting a strong specific binding signal. What are the possible causes and solutions?
A6: A weak or absent signal can be due to several factors:
-
Inactive Radioligand: Ensure your radiolabeled this compound has not degraded and is within its shelf life. Store it according to the manufacturer's instructions to prevent radiolysis.[12]
-
Low Receptor Concentration: The concentration of your receptor preparation may be too low. You can try to increase the amount of membrane preparation in the assay or use a cell line with higher receptor expression.[20]
-
Suboptimal Assay Buffer: The pH, ionic strength, and presence of necessary ions in your buffer can significantly impact binding. A common starting point is 50 mM Tris-HCl at pH 7.4, but this may need optimization for your specific receptor.[12][20]
-
Incubation Time is Too Short: The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.[12][20]
-
Inefficient Separation of Bound and Free Ligand: In filtration assays, ensure rapid washing to minimize the dissociation of the ligand from the receptor.[12]
Data Presentation
Table 1: Hypothetical Binding Affinity of this compound for Target Receptor
| Parameter | Value | Description |
| Kd | 5.2 nM | Equilibrium dissociation constant, indicating high affinity. |
| Bmax | 1250 fmol/mg protein | Maximum receptor density in the membrane preparation. |
| Ki (this compound) | 7.8 nM | Inhibition constant determined from competitive binding. |
| Hill Slope | 0.98 | Suggests binding to a single site without cooperativity. |
Table 2: Troubleshooting Common Issues in Receptor Binding Assays
| Issue | Possible Cause | Recommended Solution |
| High Non-specific Binding | Hydrophobic nature of this compound | Add BSA to the assay buffer; consider using a more hydrophilic radioligand if available.[14] |
| Insufficient washing | Increase the number and volume of washes; add Tween-20 to the wash buffer.[18][19] | |
| Low Specific Binding | Degraded radioligand | Use a fresh batch of radiolabeled this compound and check its purity.[12] |
| Incubation time too short | Perform an association kinetics experiment to determine the time to reach equilibrium.[20] | |
| Poor Reproducibility | Pipetting errors | Use calibrated pipettes and ensure consistent technique.[20] |
| Inconsistent membrane preparation | Prepare a large batch of membranes and aliquot for consistent receptor concentration. |
Experimental Protocols
Protocol 1: Saturation Binding Assay for Labeled this compound
This protocol is designed to determine the Kd and Bmax of radiolabeled this compound.
Materials:
-
Receptor-containing cell membranes
-
Radiolabeled this compound
-
Unlabeled this compound (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Reagent Preparation: Prepare serial dilutions of radiolabeled this compound in assay buffer. A typical concentration range would be 0.1x to 10x the estimated Kd.[21]
-
Assay Setup:
-
Total Binding: To each well, add the diluted radiolabeled this compound and the membrane preparation.
-
Non-Specific Binding: To a separate set of wells, add the diluted radiolabeled this compound, the membrane preparation, and a high concentration of unlabeled this compound (typically 100-1000 times the Kd of the radioligand).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[12]
-
Separation: Terminate the reaction by rapid filtration through the filter plate, followed by several washes with cold wash buffer to separate bound from free radioligand.[12]
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity in a scintillation counter.[22]
-
Data Analysis:
Protocol 2: Competitive Binding Assay for Unlabeled this compound
This protocol is for determining the Ki of unlabeled this compound.
Materials:
-
Receptor-containing cell membranes
-
A known radioligand with high affinity for the target receptor
-
Unlabeled this compound
-
Assay Buffer
-
Wash Buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Reagent Preparation: Prepare serial dilutions of unlabeled this compound.
-
Assay Setup: To each well, add a fixed concentration of the radioligand (typically at or below its Kd), the membrane preparation, and the serial dilutions of unlabeled this compound.[10][20]
-
Incubation, Separation, and Quantification: Follow steps 3-5 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of unlabeled this compound.
-
Use non-linear regression to fit the data and determine the IC50 value.[10]
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Visualizations
Caption: Hypothetical signaling pathway initiated by this compound binding.
Caption: Workflow for a saturation receptor binding assay.
References
- 1. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. revvity.com [revvity.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. TPC - Bmax and KD [turkupetcentre.net]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 9. homework.study.com [homework.study.com]
- 10. benchchem.com [benchchem.com]
- 11. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 12. benchchem.com [benchchem.com]
- 13. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 14. benchchem.com [benchchem.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. benchchem.com [benchchem.com]
- 19. sinobiological.com [sinobiological.com]
- 20. benchchem.com [benchchem.com]
- 21. studylib.net [studylib.net]
- 22. merckmillipore.com [merckmillipore.com]
Troubleshooting LPK-26 variability in analgesia assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LPK-26 in analgesia assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in analgesia?
This compound is a novel and potent selective kappa-opioid receptor (KOR) agonist.[1] Its analgesic effects are mediated through the activation of KORs, which are part of the G protein-coupled receptor superfamily.[2] Upon activation, the KOR couples to inhibitory G proteins (Gi/o), leading to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive signaling.[2][3] This includes the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[2]
Q2: What are the reported analgesic potencies of this compound in common preclinical models?
Direct comparative data for this compound across multiple studies and assays is limited. However, the initial characterization of this compound demonstrated high potency in mouse models of acute pain. For context, the table below includes data for this compound and other well-characterized KOR agonists, U-50,488H and Nalfurafine. Variability in reported values can be attributed to differences in experimental protocols, animal strains, and routes of administration.
| Compound | Assay | Species | ED50 / Effective Dose | Route of Administration |
| This compound | Hot Plate Test | Mouse | 0.049 mg/kg | i.p. |
| This compound | Acetic Acid Writhing | Mouse | 0.0084 mg/kg | i.p. |
| U-50,488H | Hot Plate Test | Rat | 3.66 mg/kg | s.c. |
| U-50,488H | Tail-Flick Test (52°C) | Mouse (C57BL/6J) | 5.82 mg/kg | i.p. |
| U-50,488H | Formalin Test (Phase II) | Mouse (CD-1) | 0.58 mg/kg | s.c. |
| Nalfurafine | Tail-Flick Test (52°C) | Mouse (C57BL/6J) | 0.048 mg/kg | i.p. |
| Nalfurafine | Formalin Test (Phase II) | Rat | <0.01 mg/kg | s.c. |
ED50 (Effective Dose 50) is the dose that produces a therapeutic effect in 50% of the population. Data is compiled from multiple sources.[1][4][5][6]
Troubleshooting Guide
Q3: We are observing high variability in our analgesia assay results with this compound. What are the potential sources of this variability?
Variability in analgesia assays is a common challenge and can arise from several factors, particularly when working with potent compounds like this compound. Key areas to investigate include:
-
Animal-Related Factors:
-
Strain and Sex: Different rodent strains can exhibit varying sensitivities to pain and drugs.[7] Sex differences in opioid-mediated analgesia have also been reported.
-
Age and Weight: These factors can influence drug metabolism and distribution.
-
Stress: Handling and environmental stress can significantly impact pain perception and behavioral responses. Acclimatization to the testing environment and handling procedures is crucial.
-
Health Status: Underlying health issues can affect an animal's response to pain and the investigational compound.
-
-
Drug-Related Factors:
-
Dose Preparation and Administration: Inaccurate dosing due to errors in solution preparation or administration technique is a primary source of variability.
-
Pharmacokinetics: The time of peak effect can vary. It is essential to conduct a time-course study to determine the optimal pre-treatment interval for this compound in your specific model.
-
Side Effects: KOR agonists, including this compound, can induce side effects such as sedation, motor impairment, and diuresis, which can interfere with the animal's ability to respond to a noxious stimulus.
-
-
Assay-Related Factors:
-
Protocol Consistency: Strict adherence to the experimental protocol is critical. This includes consistent timing of drug administration, stimulus application, and behavioral observation.
-
Environmental Conditions: The testing environment should be controlled for temperature, lighting, and noise, as these can all influence animal behavior.[8]
-
Observer Bias: Blinding the experimenter to the treatment groups is essential to prevent unconscious bias in scoring behavioral responses.
-
Q4: How can we differentiate between true analgesia and the sedative effects of this compound in our behavioral assays?
This is a critical consideration when working with KOR agonists. Sedation can suppress motor activity, leading to a false-positive result in assays that rely on a motor response (e.g., increased latency in the hot plate or tail-flick test). Here are some strategies to address this:
-
Dose-Response Characterization: Conduct a thorough dose-response study for both the analgesic effect and any sedative/motor impairing effects. This can help identify a therapeutic window where analgesia is observed without significant motor deficits.
-
Motor Function Control Tests: Include a separate cohort of animals that are tested for motor function without a nociceptive stimulus. Common tests include:
-
Rotarod Test: This assesses motor coordination and balance. A drug-induced decrease in the time an animal can stay on a rotating rod indicates motor impairment.
-
Open Field Test: This can be used to measure general locomotor activity. A significant reduction in movement distance or rearing behavior can indicate sedation.
-
-
Righting Reflex: As a simple measure of sedation, gently place the animal on its back. The time it takes to right itself should be recorded. A delayed righting reflex suggests sedation.
-
Observe Behavior: Carefully observe the animals' overall behavior. Sedated animals will appear lethargic and have reduced exploratory activity, which can be qualitatively and quantitatively assessed.
If this compound produces sedation at doses that also produce analgesia, it is crucial to report these findings and consider them when interpreting the analgesic data.
Q5: We've noticed increased urination in our animals treated with this compound. How can this diuretic effect impact our analgesia assays and how can we manage it?
KOR agonists are known to induce diuresis (increased urine production) by suppressing the release of vasopressin.[7][9][10] This can be a confounding factor in behavioral experiments for several reasons:
-
Discomfort and Distraction: A full bladder can cause discomfort and distract the animal, potentially altering its response to a painful stimulus.
-
Dehydration: Over a longer experimental period, significant fluid loss could lead to dehydration, affecting the animal's overall well-being and behavior.
-
Altered Drug Metabolism: Dehydration can potentially alter drug metabolism and clearance.
Management Strategies:
-
Experimental Timeline: Keep the duration of the experiment as short as is feasible after drug administration to minimize the impact of diuresis.
-
Hydration Status: Ensure animals have free access to water before the experiment. However, be mindful that water-loading can also influence urination. The hydration status of the animals should be consistent across all experimental groups.[7]
-
Bladder Expression: For longer procedures, and if ethically justified and approved by the institutional animal care and use committee, gentle manual expression of the bladder can be considered before the start of the behavioral test.
-
Data Interpretation: If significant diuresis is observed, it should be noted as a potential confounding factor when interpreting the results.
Experimental Protocols
Hot Plate Test
This test assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics.[10]
Methodology:
-
Apparatus: A hot plate apparatus with a surface that can be maintained at a constant temperature (typically 52-55°C) and a transparent cylinder to confine the animal to the plate.[9][11]
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[9]
-
Baseline Latency: Place each animal individually on the unheated plate for a brief period to habituate it to the apparatus. Then, turn on the heat and place the animal on the heated surface. Start a timer immediately.
-
Endpoint: Observe the animal for nocifensive behaviors, such as licking a hind paw, flicking a hind paw, or jumping.[10][11] The time from placement on the plate to the first clear sign of a nocifensive response is the latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (typically 30-60 seconds) must be established. If the animal does not respond within this time, it should be removed from the plate, and the latency recorded as the cut-off time.[11]
-
Drug Administration: Administer this compound or the vehicle control at the appropriate pre-determined time before testing.
-
Test Latency: At the designated time after drug administration, repeat the test as described in step 4. An increase in latency compared to baseline or the vehicle group indicates an analgesic effect.
Tail-Flick Test
This is a test of spinal nociceptive reflexes to a thermal stimulus.[12]
Methodology:
-
Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail. The apparatus should have an automated detector to stop the timer and the heat source when the tail flicks.[13][14]
-
Acclimatization: Acclimate the animals to the testing room and the restraint device. Gentle handling and brief periods of restraint on preceding days can reduce stress.[13][14]
-
Procedure: Place the animal in the restrainer with its tail positioned in the groove of the apparatus, with the heat source focused on the distal portion of the tail.
-
Baseline Latency: Initiate the heat stimulus and the timer. The time until the animal flicks its tail out of the beam is automatically recorded as the tail-flick latency.
-
Cut-off Time: A cut-off time (typically 10-15 seconds) is essential to prevent tissue damage.
-
Drug Administration: Administer this compound or the vehicle control.
-
Test Latency: At the appropriate time after drug administration, repeat the test. An increase in tail-flick latency suggests analgesia.
Formalin Test
This model assesses the response to a persistent, localized inflammatory pain and can distinguish between two phases of nociception.[8][15]
Methodology:
-
Apparatus: A transparent observation chamber that allows for an unobstructed view of the animal's paws. Mirrors may be placed behind and to the side of the chamber to aid observation.[15]
-
Acclimatization: Place the animal in the observation chamber for at least 15-30 minutes before the injection to allow it to acclimate.[15]
-
Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20-50 µL) of a dilute formalin solution (typically 1-5%) into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after the injection, return the animal to the observation chamber and start a timer. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Phases of Nociception:
-
Phase I (Acute Phase): This occurs within the first 5-10 minutes after the injection and is due to the direct activation of nociceptors.[15][16]
-
Phase II (Inflammatory Phase): This typically occurs between 20 and 40 minutes after the injection and is associated with central sensitization and inflammation.[15]
-
-
Drug Administration: Administer this compound or the vehicle control at a pre-determined time before the formalin injection.
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for both Phase I and Phase II. A reduction in this time in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Visualizations
Caption: this compound signaling pathway via the kappa-opioid receptor.
Caption: General experimental workflow for analgesia assays.
Caption: Troubleshooting decision tree for assay variability.
References
- 1. This compound, a novel kappa-opioid receptor agonist with potent antinociceptive effects and low dependence potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 3. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nalfurafine is Aversive at Antinociceptive Doses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. An updated assessment of the translational promise of G-protein-biased kappa opioid receptor agonists to treat pain and other indications without debilitating adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. protocols.io [protocols.io]
- 14. diacomp.org [diacomp.org]
- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 16. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing LPK-26 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of LPK-26 degradation in solution during experimental procedures.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during the handling and use of this compound solutions, offering potential causes and actionable solutions to ensure the stability and integrity of the compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or reduced pharmacological activity in assays. | Degradation of this compound in stock or working solutions. | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions and compare their activity to older stocks. 2. Optimize Storage Conditions: Aliquot stock solutions to minimize freeze-thaw cycles and store at -80°C for long-term use. For short-term storage (up to one month), -20°C is acceptable. 3. Use Appropriate Solvents: Prepare stock solutions in high-quality, anhydrous solvents such as DMSO or ethanol. Minimize the final concentration of organic solvents in aqueous experimental buffers. |
| Visible precipitation or changes in solution appearance. | Poor solubility or compound degradation leading to insoluble byproducts. | 1. Ensure Complete Dissolution: Gently warm the solution or use sonication to ensure the compound is fully dissolved. 2. Filter Sterilize: For sterile applications, use a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents). 3. Check for pH-Dependent Solubility: The pH of the buffer can affect the solubility of this compound. Ensure the pH of your experimental medium is within a range that maintains solubility. |
| Gradual loss of potency in long-term experiments. | Hydrolysis, oxidation, or photodecomposition of this compound. | 1. Control pH: this compound, as a dichlorophenylacetamide derivative, may be susceptible to hydrolysis, particularly at neutral to alkaline pH. Maintain the pH of aqueous solutions in the acidic to neutral range (pH 4-7) where possible. 2. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation. 3. Minimize Oxygen Exposure: For sensitive applications, consider degassing aqueous buffers and preparing solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Variability between different batches of this compound. | Differences in purity or initial degradation of the solid compound. | 1. Source from Reputable Suppliers: Ensure the purity of the compound is verified by the supplier. 2. Proper Storage of Solid Compound: Store solid this compound at the recommended temperature (typically -20°C) in a desiccator to protect it from moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol. These stock solutions should be stored at -80°C for long-term stability or at -20°C for short-term use (up to one month). When preparing working solutions, dilute the stock solution in the appropriate aqueous buffer immediately before use. The final concentration of the organic solvent in the aqueous solution should be kept to a minimum (typically <0.5%) to avoid affecting the experimental system.
Q2: How should I store my this compound solutions to prevent degradation?
A2: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Stock Solutions (in organic solvent): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (several months to years) or at -20°C for up to one month. Protect from light by using amber vials or by wrapping the vials in aluminum foil.
-
Working Solutions (in aqueous buffer): It is highly recommended to prepare fresh working solutions for each experiment from a frozen stock. If temporary storage is necessary, keep the solution on ice and protected from light, and use it within a few hours.
Q3: What are the likely degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure as a dichlorophenylacetamide, the following are potential degradation routes:
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under neutral to alkaline pH conditions, breaking down the molecule into inactive components.
-
Oxidation: The tertiary amine and other parts of the molecule could be susceptible to oxidation, particularly in the presence of reactive oxygen species or metal ions in the buffer.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.
Q4: How can I check if my this compound solution has degraded?
A4: The most reliable way to assess the integrity of your this compound solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound. A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.
Quantitative Data on this compound Stability
Currently, there is a lack of publicly available quantitative data on the degradation rates of this compound under various experimental conditions. Researchers are encouraged to perform their own stability studies to determine the degradation kinetics in their specific experimental setups. The following table can be used as a template to summarize the findings from such a study.
| Condition | Solvent/Buffer | Concentration | Half-life (t½) | Primary Degradation Products |
| Temperature | ||||
| 4°C | e.g., PBS, pH 7.4 | e.g., 10 µM | Data to be determined | Data to be determined |
| 25°C (Room Temp) | e.g., PBS, pH 7.4 | e.g., 10 µM | Data to be determined | Data to be determined |
| 37°C | e.g., PBS, pH 7.4 | e.g., 10 µM | Data to be determined | Data to be determined |
| pH | ||||
| pH 4.0 | e.g., Acetate Buffer | e.g., 10 µM | Data to be determined | Data to be determined |
| pH 7.4 | e.g., PBS | e.g., 10 µM | Data to be determined | Data to be determined |
| pH 9.0 | e.g., Borate Buffer | e.g., 10 µM | Data to be determined | Data to be determined |
| Light Exposure | ||||
| Ambient Light | e.g., PBS, pH 7.4 | e.g., 10 µM | Data to be determined | Data to be determined |
| Dark (Control) | e.g., PBS, pH 7.4 | e.g., 10 µM | Data to be determined | Data to be determined |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method to Assess this compound Degradation
This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound. Optimization of these parameters will be necessary for specific instrumentation and experimental conditions.
1. Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.
2. Materials and Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid or phosphate (B84403) buffer salts
-
Solvents for forced degradation studies (e.g., HCl, NaOH, H₂O₂)
3. Chromatographic Conditions (Starting Point for Optimization):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal absorbance (e.g., 210-400 nm with a PDA detector); a starting point could be around 220 nm or 258 nm based on the absorbance of similar structures.
-
Injection Volume: 10 µL
4. Forced Degradation Study Protocol: To generate degradation products and validate the stability-indicating nature of the method, subject this compound to forced degradation conditions:
-
Acid Hydrolysis: Incubate this compound solution (e.g., 1 mg/mL in methanol, diluted in 0.1 M HCl) at 60°C for 24-48 hours. Neutralize before injection.
-
Base Hydrolysis: Incubate this compound solution (e.g., 1 mg/mL in methanol, diluted in 0.1 M NaOH) at 60°C for 24-48 hours. Neutralize before injection.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) for 24-48 hours.
-
Thermal Degradation: Incubate this compound solution at an elevated temperature (e.g., 80°C) for 48 hours.
5. Analysis and Validation:
-
Inject samples from the forced degradation studies into the HPLC system.
-
Confirm that the degradation product peaks are well-resolved from the parent this compound peak.
-
The method can then be used to analyze the stability of this compound under various storage and experimental conditions by monitoring the decrease in the this compound peak area over time.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified κ-opioid receptor signaling pathway.
LPK-26 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LPK-26 in cellular assays. The content is designed to help address potential off-target effects and ensure accurate interpretation of experimental results.
I. Troubleshooting Guides
This section addresses specific issues that may arise during cellular assays with this compound, presented in a question-and-answer format.
Issue 1: Observed cellular phenotype does not correlate with the IC50 of this compound for its primary target, Kinase X.
-
Question: My experiments show a significant cellular effect at a concentration of this compound that is much higher than its reported IC50 for Kinase X. Why is this happening?
-
Answer: This discrepancy suggests that the observed phenotype may be due to the inhibition of one or more off-target kinases or other proteins. Off-target effects are more prominent at higher concentrations where the compound may bind to less specific targets.
Troubleshooting Steps:
-
Perform a Detailed Dose-Response Analysis: Conduct a comprehensive dose-response curve for both the on-target activity (e.g., phosphorylation of a direct Kinase X substrate) and the observed cellular phenotype. A significant rightward shift in the EC50 for the phenotype compared to the IC50 for Kinase X inhibition points to an off-target effect.
-
Use a Structurally Unrelated Inhibitor: If available, use a different inhibitor of Kinase X with a distinct chemical structure. If this second inhibitor recapitulates the on-target effects but not the off-target phenotype at similar on-target inhibitory concentrations, it strongly suggests the phenotype is a specific off-target effect of this compound.
-
Target Engagement Assay: Confirm that this compound is engaging with Kinase X in your cellular system at the concentrations used. A cellular thermal shift assay (CETSA) can be employed to verify target binding.
-
Issue 2: Unexpected Cytotoxicity Observed at Active Concentrations.
-
Question: I am observing significant cell death in my assays at concentrations where this compound is expected to be active against Kinase X. Is this an on-target or off-target effect?
-
Answer: While inhibition of a primary target can sometimes lead to cytotoxicity, unexpected or excessive cell death, especially at concentrations close to the on-target IC50, may indicate off-target effects. This compound might be inhibiting other proteins essential for cell survival.
Troubleshooting Steps:
-
Separate On-Target and Cytotoxicity Dose-Responses: Perform parallel dose-response experiments for Kinase X inhibition and cell viability (e.g., using an MTS or CellTiter-Glo assay). A narrow window between the IC50 for target inhibition and the EC50 for cytotoxicity suggests a potential off-target liability.
-
Assess Apoptosis and Necrosis Markers: To understand the mechanism of cell death, measure markers for apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release).
-
Rescue Experiment: If feasible, overexpress a drug-resistant mutant of Kinase X in your cells. If the cytotoxic phenotype is not rescued in the presence of this compound, it is likely an off-target effect.
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the primary target of this compound and its intended mechanism of action?
-
A1: this compound is designed as a potent and selective inhibitor of Kinase X, a key component of the Pro-Survival Signaling Pathway. It acts as an ATP-competitive inhibitor, blocking the downstream signaling cascade that promotes cell proliferation.
-
-
Q2: What are the known off-targets of this compound?
-
A2: While designed for selectivity, this compound has been observed to interact with other kinases at higher concentrations. The table below summarizes the known selectivity profile.
Kinase Target IC50 (nM) Family Notes Kinase X 15 TK On-Target Kinase Y 250 TK Structurally related kinase Kinase Z 800 CMGC Potential off-target Kinase A >10,000 AGC No significant activity
-
-
Q3: How can I differentiate between on-target and off-target effects in my experiments?
-
A3: Distinguishing between on-target and off-target effects is crucial. Key strategies include:
-
Dose-Response Correlation: On-target effects should align with the IC50 for Kinase X.
-
Use of Orthogonal Methods: Employing a second, structurally different inhibitor for the same target.
-
Genetic Validation: Using techniques like siRNA or CRISPR to knock down or knock out the intended target. The resulting phenotype should mimic the on-target effect of the inhibitor.
-
-
-
Q4: What are some recommended control experiments when using this compound?
-
A4: To ensure the validity of your results, the following controls are recommended:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound.
-
Positive and Negative Controls: For your specific assay, include appropriate positive and negative controls to ensure the assay is performing as expected.
-
-
III. Experimental Protocols
1. Western Blotting for Phospho-Substrate Y (Downstream of Kinase X)
-
Objective: To determine the inhibitory effect of this compound on the Kinase X signaling pathway.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the Kinase X pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of Substrate Y. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Normalize the signal to total Substrate Y or a loading control like GAPDH.
-
2. Cell Viability Assay (MTS Assay)
-
Objective: To assess the cytotoxic effects of this compound.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the EC50 for cytotoxicity.
-
IV. Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow to investigate off-target effects.
Caption: Logical troubleshooting flow for this compound experiments.
Technical Support Center: LPK-26 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the sedative effects of LPK-26 during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its relationship to sedation?
This compound is a novel, selective kappa-opioid receptor (KOR) agonist. While it is designed for potent antinociceptive effects with low physical dependence potential, agonism at the KOR by traditional agents is often associated with sedative effects.[1][2][3] This sedation is thought to be linked to the modulation of dopamine (B1211576) release in the central nervous system.[1] However, newer generations of "biased" KOR agonists are being developed to separate the desired analgesic effects from unwanted side effects like sedation and dysphoria.[1][2] It is possible that this compound, as a novel agent, may have a reduced sedative profile compared to older KOR agonists like U50,488H.[1]
Q2: At what doses are sedative effects of this compound likely to be observed?
Currently, there is no published data specifically detailing a dose-response curve for the sedative effects of this compound. Sedation is a dose-dependent effect, and it is crucial for researchers to perform a dose-ranging study in their specific animal model and experimental conditions to establish the threshold and intensity of any sedative effects. As a starting point, consider the analgesic effective doses (ED50) of 0.049 mg/kg in the hot plate test and 0.0084 mg/kg in the acetic acid writhing test as a lower bound.[1] Sedative effects, if any, would likely manifest at higher dose ranges.
Q3: What are the signs of sedation in rodent models?
Signs of sedation in rodents can range from mild lethargy to a complete loss of consciousness. Common observable signs include:
-
Reduced spontaneous locomotor activity.
-
Loss of motor coordination (ataxia).
-
Increased time spent immobile.
-
Loss of the righting reflex (the inability of the animal to right itself when placed on its back).
Q4: Are there known reversal agents for this compound-induced sedation?
While there are no specific reversal agents for this compound, general opioid antagonists like naloxone (B1662785) and naltrexone (B1662487) could potentially reverse its effects. However, their efficacy in reversing KOR-agonist-induced sedation can be variable, and they will also reverse the desired analgesic effects.[4] Nalmefene has shown some effectiveness in reversing the effects of the KOR agonist U-50,488H.[4] The use of a reversal agent should be carefully considered and would primarily be for animal welfare in cases of severe, unexpected overdose.
Troubleshooting Guide: Unexpected Sedation with this compound
If you observe significant or unexpected sedation in your animal models following this compound administration, follow these troubleshooting steps.
Step 1: Assess and Quantify the Level of Sedation
It is critical to objectively measure the level of sedation to determine the severity of the issue and to track the effectiveness of any mitigation strategies.
Table 1: Sedation Scoring Scale for Rodents
| Score | Behavioral State | Observable Signs |
| 0 | Normal | Alert, active, and responsive to stimuli. |
| 1 | Mild Sedation | Reduced spontaneous movement, slightly slowed reflexes. |
| 2 | Moderate Sedation | Significant reduction in movement, ataxia present. |
| 3 | Deep Sedation | Loss of righting reflex. |
| 4 | Anesthetic State | Unresponsive to mild physical stimuli. |
Step 2: Review Experimental Protocol
A thorough review of your experimental protocol can often identify the source of the issue.
-
Dosage Verification: Double-check all calculations for the dose of this compound administered. Errors in calculation are a frequent cause of overdose.
-
Route of Administration: Confirm that the intended route of administration was used, as this significantly impacts drug absorption and peak plasma concentrations.
-
Co-administered Substances: Scrutinize all other compounds given to the animal. Co-administration with other central nervous system (CNS) depressants can potentiate sedative effects.
Table 2: Potential Drug Interactions Leading to Enhanced Sedation
| Drug Class | Examples | Potential for Interaction with this compound |
| Benzodiazepines | Diazepam, Midazolam | Additive or synergistic CNS depressant effects.[4][5] |
| Other Opioids | Morphine, Fentanyl | Can produce synergistic CNS depressant effects.[3][4] |
| Anesthetics | Propofol, Isoflurane | Will have additive sedative and anesthetic effects. |
| Antipsychotics | Haloperidol, Risperidone | Many have sedative properties that could be additive. |
Step 3: Implement Mitigation Strategies in Future Experiments
Based on your assessment, consider the following strategies for subsequent experiments.
-
Dose Reduction: The most direct approach is to lower the dose of this compound. Conduct a dose-response study to find the optimal dose that provides analgesia without significant sedation.
-
Time Course Analysis: The sedative effects of a compound may have a different onset and duration than its therapeutic effects. Perform a time-course study to identify a time point where analgesia is present, but sedation has subsided.
-
Acclimatization and Habituation: Ensure animals are properly acclimatized to the housing and experimental conditions. Habituate them to the testing apparatus before drug administration to reduce novelty-induced changes in activity.[6]
Experimental Protocols
Protocol 1: Locomotor Activity Test for Sedation Assessment
This test is used to quantify the general activity levels of an animal and is a sensitive measure of sedation.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Habituation: Place the animals in the locomotor activity chambers for a 30-60 minute habituation period the day before the experiment.[6]
-
Drug Administration: On the test day, administer this compound or the vehicle control according to your experimental design.
-
Data Collection: Immediately place the animals back into the activity chambers and record the total distance traveled, and number of ambulatory movements over a set period (e.g., 60-120 minutes). A significant decrease in these parameters in the this compound treated group compared to the control group indicates sedation.
Protocol 2: Righting Reflex Assay
This is a simple test to assess the presence of deep sedation or a hypnotic state.
-
Procedure: Following the administration of this compound, gently place the animal on its back on a flat surface.
-
Observation: Observe if the animal can right itself (return to a prone position with all four paws on the surface) within a predefined time (e.g., 30 seconds).
-
Endpoint: The loss of the righting reflex is a clear indicator of a significant level of sedation.
Visualizations
Caption: Experimental workflow for assessing this compound sedative effects.
Caption: Troubleshooting flowchart for managing this compound induced sedation.
Caption: Simplified KOR signaling pathways related to therapeutic and side effects.
References
- 1. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 4. Orally administered opioid antagonists reverse both mu and kappa opioid agonist delay of gastrointestinal transit in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
LPK-26 Technical Support Center: Stability and Storage
This technical support center provides guidance on the stability and storage of LPK-26, a potent and selective κ-opioid receptor agonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, it is recommended to store solid this compound at 2-8°C .
Q2: How should I prepare and store this compound stock solutions?
There is no specific published stability data for this compound in solution. However, based on recommendations for structurally similar arylacetamide κ-opioid agonists like U-50488H and ICI-199441, the following guidelines are suggested:
-
Solvent Selection: Prepare initial stock solutions in a suitable organic solvent such as DMSO or ethanol.
-
Short-term Storage: For use within a few days, store stock solutions at 2-8°C.
-
Long-term Storage: For longer-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months .
-
Aqueous Solutions: Prepare aqueous solutions fresh on the day of the experiment. Due to the potential for hydrolysis, it is not recommended to store this compound in aqueous buffers for extended periods.
Q3: Is this compound sensitive to light?
While specific photostability data for this compound is unavailable, it is a general best practice to protect all research compounds from light to prevent potential photodegradation. Store solid this compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Q4: What are the potential signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound and the appearance of new peaks could indicate degradation. For biological assays, a decrease in potency or inconsistent results may also suggest compound instability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity in experiments. | Compound degradation due to improper storage. | - Prepare fresh stock solutions from solid this compound. - Ensure stock solutions are stored at or below -20°C and have not undergone multiple freeze-thaw cycles. - Prepare aqueous dilutions immediately before use. |
| Inaccurate concentration of the stock solution. | - Verify the calibration of balances used for weighing the solid compound. - Ensure complete dissolution of the solid in the solvent. - Confirm the accuracy of pipettes used for dilution. | |
| Precipitation observed in stock or working solutions. | Poor solubility in the chosen solvent or buffer. | - Try preparing the stock solution in a different solvent (e.g., DMSO, ethanol). - For aqueous solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed the solubility limit of this compound. - Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation with heat. |
| Solution has been stored for too long or at an inappropriate temperature. | - Discard the solution and prepare a fresh one. - Adhere to the recommended storage conditions and durations. |
Stability and Storage Recommendations Summary
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | 2-8°C | Long-term | Protect from light and moisture. |
| Stock Solution (in organic solvent, e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| Aqueous Solution | 2-8°C | < 24 hours | Prepare fresh daily for experiments. |
Note: The stability of this compound in solution is inferred from structurally similar compounds and has not been experimentally confirmed. It is highly recommended to perform your own stability assessments for your specific experimental conditions.
Experimental Protocols
General Protocol for Assessing this compound Solution Stability
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer using HPLC analysis.
1. Materials:
- This compound solid powder
- HPLC-grade solvent (e.g., DMSO, ethanol)
- Aqueous buffer of choice (e.g., PBS, pH 7.4)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
- Calibrated analytical balance and pipettes
- Amber vials
2. Procedure:
- Prepare Stock Solution: Accurately weigh this compound and dissolve it in the chosen organic solvent to a known concentration (e.g., 10 mM). This is your Time 0 (T0) stock.
- Prepare Experimental Solutions: Dilute the stock solution with the aqueous buffer to the final desired concentration for your experiment.
- Initial Analysis (T0): Immediately analyze an aliquot of the freshly prepared experimental solution by HPLC to determine the initial peak area of this compound.
- Incubation: Store the remaining experimental solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).
- Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stored solution and analyze it by HPLC.
- Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T0. A significant decrease in the peak area indicates degradation. The appearance of new peaks should also be noted as potential degradation products.
Visualizations
Caption: Recommended workflow for the storage and preparation of this compound solutions.
Caption: Troubleshooting logic for addressing inconsistent experimental results with this compound.
Overcoming LPK-26 precipitation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming precipitation issues encountered with the novel kinase inhibitor, LPK-26, in experimental buffers.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving this compound precipitation in your experimental setups.
Initial Assessment: Is this compound Precipitating?
Visual inspection is the first step. Look for:
-
Cloudiness or turbidity: The buffer appears hazy or opaque.
-
Visible particles: Small crystals or amorphous particulates are floating in the solution or have settled at the bottom of the tube.
-
A "pellet" after centrifugation: Even if not visible initially, a small pellet may form after spinning down the sample.[1]
If you observe any of these signs, proceed with the troubleshooting steps below.
Question: My this compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous buffer. What should I do?
Answer: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[2] Here are several strategies to mitigate this effect:
-
Stepwise Dilution: Instead of adding the concentrated this compound DMSO stock directly to the final buffer volume, perform an intermediate dilution. For example, dilute the stock 1:10 in the final buffer, mix gently, and then add this intermediate dilution to the remaining buffer volume.[2]
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the buffer while gently vortexing or stirring. This avoids localized high concentrations of both the compound and DMSO.[2]
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and may still promote precipitation.[3][4]
-
Pre-warm the Buffer: Ensure your experimental buffer is at the working temperature (e.g., 37°C for cell-based assays) before adding the this compound stock.[2]
Question: I've tried the above, but this compound still precipitates over time or at my desired final concentration. What are my next steps?
Answer: If initial protocol adjustments are insufficient, you may need to modify the buffer composition or the this compound stock itself.
-
Lower the Final this compound Concentration: Your target concentration may exceed the solubility limit of this compound in that specific buffer. Perform a serial dilution to determine the maximum soluble concentration under your experimental conditions.[2]
-
Optimize Buffer pH: The solubility of ionizable compounds can be highly pH-dependent.[5] Since this compound is a weakly basic kinase inhibitor, its solubility may increase in a slightly more acidic buffer. Test a range of pH values to find the optimal condition for solubility without compromising your experiment.
-
Adjust Ionic Strength: High salt concentrations can sometimes lead to a "salting out" effect, reducing the solubility of hydrophobic compounds.[6] If your protocol allows, try reducing the salt concentration of your buffer.
-
Prepare a Lower Concentration Stock: Using a more dilute stock solution (e.g., 1 mM instead of 10 mM in DMSO) reduces the magnitude of the solvent shock upon dilution into the aqueous buffer.[2]
Question: Are there any additives that can improve this compound solubility?
Answer: Yes, several excipients can be used to enhance the solubility of poorly soluble compounds like this compound.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can form micelles that encapsulate and solubilize hydrophobic compounds.[5] It is crucial to test a range of surfactant concentrations to find one that is effective and does not interfere with the assay.
-
Inclusion of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7] Beta-cyclodextrin and its derivatives are commonly used for this purpose.
-
Addition of Co-solvents: While DMSO is the most common, other organic solvents like ethanol (B145695) or DMF could be tested if they are compatible with your experimental system.[2] Sometimes a combination of co-solvents can be effective.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the experimental buffer?
A1: this compound is a lipophilic small molecule, characteristic of many kinase inhibitors, which often have poor aqueous solubility.[8][9] Precipitation is likely occurring for one or more of the following reasons:
-
Exceeding Solubility Limit: The final concentration of this compound in your buffer is higher than its maximum solubility.
-
Solvent Shock: The rapid dilution of the DMSO stock into the aqueous buffer causes the compound to precipitate.[2]
-
Buffer Incompatibility: The pH, ionic strength, or other components of your buffer are not optimal for keeping this compound in solution.[3]
-
Temperature Effects: Changes in temperature during your experiment can affect solubility. Some compounds are less soluble at lower temperatures.
-
Improper Storage: Repeated freeze-thaw cycles of the DMSO stock can lead to the formation of micro-precipitates that are then difficult to redissolve.[6]
Q2: Can I just centrifuge the sample and use the supernatant?
A2: While this would give you a clear solution, the concentration of soluble this compound in the supernatant will be unknown and lower than your intended concentration. This will lead to inaccurate and unreliable experimental results.[3] It is always better to address the root cause of the precipitation.
Q3: My this compound stock solution in DMSO looks cloudy. What should I do?
A3: A cloudy stock solution indicates that the compound is not fully dissolved. Gently warm the vial (e.g., in a 37°C water bath) and vortex or sonicate until the solution is clear.[2] If it does not fully dissolve, the stock concentration may be too high for DMSO alone. Always visually inspect your stock solution for clarity before use.
Q4: How does serum in cell culture media affect this compound solubility?
A4: Serum contains proteins like albumin that can bind to small molecules, often increasing their apparent solubility.[2] If you are observing precipitation in serum-free media, consider whether your experiment can be performed in the presence of a low percentage of serum.
Q5: Could the salt form of this compound affect its solubility?
A5: Yes, different salt forms of a compound can have significantly different aqueous solubilities.[7][10] For instance, a hydrochloride salt of a basic compound is often more soluble than its free base form.[8] If you are using the free base of this compound, a different salt form might offer better solubility.
Data Presentation
Table 1: Troubleshooting Summary for this compound Precipitation
| Problem | Potential Cause | Recommended Action | Key Parameter to Adjust |
| Immediate precipitation upon dilution | Solvent shock | Perform stepwise dilution; Add stock slowly with mixing | Dilution method |
| Precipitation over time | Exceeding solubility limit | Lower the final concentration of this compound | Final [this compound] |
| Precipitation at low temperatures | Decreased solubility of this compound or buffer components | Pre-warm buffer; Maintain experimental temperature | Temperature |
| Stock solution is cloudy | Incomplete dissolution in DMSO | Gently warm and vortex/sonicate the stock solution | Stock preparation |
| Precipitation in specific buffers | Incompatible buffer composition | Test different pH values or lower the salt concentration | Buffer pH, Ionic Strength |
Table 2: Example Buffer Screening for this compound Solubility
| Buffer System | pH | NaCl (mM) | Final [DMSO] (%) | Max. Soluble [this compound] (µM) |
| Phosphate-Buffered Saline | 7.4 | 150 | 0.5 | 5 |
| Phosphate-Buffered Saline | 7.0 | 150 | 0.5 | 10 |
| MES Buffer | 6.5 | 150 | 0.5 | 25 |
| MES Buffer | 6.5 | 50 | 0.5 | 35 |
| Tris Buffer | 7.4 | 150 | 0.5 | 8 |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To find the highest concentration of this compound that remains in solution in a specific experimental buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer of choice
-
Microcentrifuge tubes or 96-well plate
-
Spectrophotometer or nephelometer
Methodology:
-
Prepare a series of dilutions of the this compound stock solution in your experimental buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all samples and the vehicle control.
-
Include a vehicle control containing only the buffer and the same final concentration of DMSO.
-
Incubate the samples under your standard experimental conditions (e.g., 1 hour at 37°C).
-
After incubation, visually inspect each sample for signs of precipitation.
-
To quantify, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitates. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that shows no visual precipitate and no significant increase in absorbance is the maximum soluble concentration.
Protocol 2: Buffer Optimization for this compound
Objective: To identify a buffer composition that maximizes the solubility of this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
A series of buffers with varying pH (e.g., MES at pH 6.0, 6.5; Phosphate at pH 7.0, 7.4; Tris at pH 7.4, 8.0)
-
Solutions to adjust ionic strength (e.g., 5 M NaCl)
Methodology:
-
Prepare your series of buffers. For each buffer type, you can also create variants with different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
In separate tubes, add this compound to each buffer variant to a final concentration known to be problematic (e.g., 50 µM). Keep the final DMSO concentration constant.
-
Include appropriate vehicle controls for each buffer variant.
-
Incubate all samples under experimental conditions.
-
Visually and/or spectrophotometrically assess precipitation as described in Protocol 1.
-
The buffer composition that allows the highest concentration of this compound to remain in solution is the optimized buffer.
Visualizations
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Adjusting LPK-26 dose to avoid motor impairment
Technical Support Center: LPK-26
This technical support guide provides troubleshooting information and frequently asked questions for researchers using the novel kinase inhibitor, this compound. The primary focus of this document is to provide guidance on dose selection and adjustment to achieve therapeutic efficacy while avoiding dose-dependent motor impairment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and the cause of motor side effects?
A1: this compound is a potent inhibitor of the novel kinase, Target Kinase A (TKA), which is implicated in the progression of [disease model]. The therapeutic effects of this compound are mediated through the inhibition of the TKA signaling pathway. However, at higher concentrations, this compound exhibits off-target activity against Motor Control Kinase B (MCKB), a kinase crucial for fine motor coordination in the central nervous system. Inhibition of MCKB is the primary cause of the observed motor impairments, such as ataxia and tremors.
Q2: What is the recommended starting dose for in vivo studies with this compound?
A2: For initial in vivo studies, we recommend starting at a dose of 5 mg/kg, administered via intraperitoneal (IP) injection. This dose is generally well-tolerated in most rodent models and is at the lower end of the therapeutic window.[1][2] Dose adjustments should be made based on therapeutic response and careful monitoring for any signs of motor impairment.
Q3: How can I identify early signs of motor impairment in my animal subjects?
A3: Early signs of motor impairment can be subtle. We recommend a combination of observational scoring and quantitative motor function tests. Key observational indicators include:
-
Unsteady gait or ataxia
-
Tremors, particularly during movement
-
Reduced exploratory behavior
-
Difficulty with righting reflex
For quantitative assessment, the rotarod test is a highly effective method for detecting subtle motor deficits.[3][4][5][6][7]
Q4: What is the therapeutic window for this compound?
A4: The therapeutic window is the range of doses that produces therapeutic effects without causing significant toxicity.[1][8] For this compound, this is the dose range that effectively inhibits TKA without significantly inhibiting MCKB. The therapeutic index, a measure of the drug's safety margin, is crucial for determining this window.[8][9][10] See the data table below for specific values derived from preclinical rodent models.
Troubleshooting Guide
Problem: My subjects are exhibiting significant motor impairment (e.g., falling off the rotarod, severe tremors) at my current dose.
-
Immediate Action: Cease administration of this compound to the affected cohort. Provide supportive care as needed and allow for a washout period of at least 48 hours.
-
Dose Adjustment: For subsequent experiments, reduce the dose by 25-50%.[11] It is critical to perform a dose-response study to re-establish the maximum tolerated dose (MTD) in your specific model.
-
Refine Monitoring: Implement more frequent monitoring, including daily observational checks and baseline motor function testing before initiating dosing.
Problem: I am not observing a therapeutic effect at the recommended starting dose.
-
Dose Escalation: If no motor impairment is observed, the dose can be cautiously escalated. We recommend increasing the dose in increments of no more than 20% at a time.[2]
-
Monitor Motor Function: At each new dose level, it is imperative to conduct motor function testing to ensure the dose remains below the threshold for motor side effects.
-
Pharmacokinetic Analysis: Consider conducting a pharmacokinetic study to determine the plasma and tissue concentrations of this compound in your model. This can help ascertain if the lack of efficacy is due to insufficient drug exposure.
Quantitative Data Summary
The following tables provide a summary of the dose-response relationship for this compound and the key parameters for the recommended motor function assessment protocol.
Table 1: this compound Dose-Response in Rodent Models
| Parameter | Value | Description |
| ED50 | 7.5 mg/kg | Dose required to achieve 50% of the maximum therapeutic effect.[9] |
| TD50 | 25 mg/kg | Dose at which 50% of subjects exhibit motor impairment. |
| Therapeutic Index (TI) | 3.33 | Calculated as TD50 / ED50. A higher TI indicates a wider margin of safety.[9][10] |
Table 2: Rotarod Test Protocol Parameters
| Parameter | Value | Rationale |
| Apparatus | Accelerating Rotarod | Allows for the assessment of motor learning and coordination over a range of speeds.[3][4] |
| Acclimation Period | 30-60 minutes | Reduces stress and ensures baseline performance is stable.[6][7] |
| Training Trials | 3 trials/day for 2 days | Establishes a stable baseline performance before drug administration.[3] |
| Test Protocol | 4 to 40 RPM over 300s | A standard protocol for assessing motor coordination in rodents.[3][4][5] |
| Inter-trial Interval | 10-15 minutes | Allows for recovery between trials to minimize fatigue.[3][4][6] |
Experimental Protocol: Rotarod Test for Motor Coordination
This protocol details the procedure for assessing motor coordination in mice using an accelerating rotarod apparatus.[3][4][5][6][7]
1. Apparatus
-
An automated 5-lane accelerating rotarod for mice (e.g., Ugo Basile, Med Associates).
-
The rod should have a diameter of approximately 3-5 cm with a non-slip surface.[4]
2. Procedure
-
Acclimation:
-
Training Phase (2 days prior to drug administration):
-
Testing Phase (Post this compound Administration):
-
Administer this compound or vehicle control at the desired dose and time point.
-
At the designated time post-injection, place the mice on the rotarod.
-
Begin the accelerating protocol, with the rod speed increasing from 4 to 40 RPM over 300 seconds.[3][4][5]
-
The latency to fall for each mouse is automatically recorded. If a mouse clings to the rod and makes a full passive rotation, the trial for that mouse should be stopped.[4]
-
Conduct a total of three test trials with a 10-15 minute inter-trial interval.[3][4][6]
-
Clean the apparatus with 70% ethanol (B145695) between subjects to minimize olfactory cues.[4]
-
3. Data Analysis
-
The primary endpoint is the latency to fall from the rod.
-
Calculate the average latency to fall across the three test trials for each animal.
-
Compare the average latency between the this compound treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action and off-target effects.
Experimental Workflow for Dose Adjustment
Caption: Workflow for optimizing this compound dosage.
References
- 1. How do dose-response relationships guide dosing decisions? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Rotarod-Test for Mice [protocols.io]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. mmpc.org [mmpc.org]
- 7. MPD: JaxCC1: project protocol [phenome.jax.org]
- 8. merckmanuals.com [merckmanuals.com]
- 9. fiveable.me [fiveable.me]
- 10. Dose response relationship | PPTX [slideshare.net]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Validation & Comparative
LPK-26 vs. Morphine: A Comparative Analysis of Dependence Potential
In the landscape of opioid research, the development of potent analgesics with a reduced liability for dependence remains a critical objective. This guide provides a comparative analysis of LPK-26, a novel kappa-opioid receptor (KOR) agonist, and morphine, a classical mu-opioid receptor (MOR) agonist, with a focus on their respective potentials for inducing dependence. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, detailed experimental methodologies, and an examination of the underlying signaling pathways.
Executive Summary
This compound has been identified as a potent KOR agonist with significant antinociceptive effects. Crucially, initial preclinical studies indicate that this compound has a low potential for physical dependence, a stark contrast to the well-documented and high dependence liability of morphine. Morphine, the archetypal opioid analgesic, exerts its effects primarily through the MOR, which is strongly associated with reward and reinforcement, leading to a high potential for abuse and dependence. The differential receptor activation profiles of this compound and morphine are believed to be the primary determinant of their distinct dependence potentials. Activation of KORs is generally not associated with reward and can even produce dysphoria, thereby mitigating the reinforcing properties that contribute to dependence.
Pharmacological Profile Comparison
The following table summarizes the key pharmacological parameters of this compound and morphine, highlighting their distinct receptor binding affinities and functional activities.
| Parameter | This compound | Morphine | Citation |
| Primary Target | Kappa-Opioid Receptor (KOR) Agonist | Mu-Opioid Receptor (MOR) Agonist | [1] |
| Receptor Binding Affinity (Ki, nM) | KOR: Data not availableMOR: Data not availableDOR: Data not available | KOR: Data not availableMOR: Data not availableDOR: Data not available | |
| In Vivo Analgesic Potency (ED50, mg/kg) | Data not available | Data not available |
Note: While a 2008 study by Tao et al. is frequently cited for this compound, the full text containing specific quantitative data on its dependence potential was not accessible. The available abstract indicates this compound "failed to induce physical dependence" in the models studied.
Dependence Potential: Preclinical Evidence
The assessment of dependence potential in preclinical models often relies on two key paradigms: Conditioned Place Preference (CPP) to measure psychological reward and naloxone-precipitated withdrawal to assess physical dependence.
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug.
This compound: Studies on other selective KOR agonists have generally shown a lack of conditioned place preference, and in some cases, have produced conditioned place aversion, indicating a lack of rewarding or even aversive properties.[2][3]
Morphine: Morphine consistently induces a robust conditioned place preference across a range of doses in rodents, indicating its strong rewarding effects.[4][5]
Table 1: Representative Data for Morphine-Induced Conditioned Place Preference in Mice
| Morphine Dose (mg/kg) | Mean Difference in Time Spent in Drug-Paired Compartment (s) | Mouse Strain | Citation |
| 1 | ~ +150 | C57BL/6J | |
| 3.2 | ~ +120 | C57BL/6J | [6] |
| 10 | ~ +100 | C57BL/6J | [6] |
| 10 | ~ +200 | C57BL/6J | [4] |
Note: Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.
Naloxone-Precipitated Withdrawal
This model assesses physical dependence by administering an opioid antagonist (naloxone) to chronically treated animals, which precipitates a withdrawal syndrome. The severity of withdrawal is quantified by observing specific behaviors, such as jumping, wet-dog shakes, and teeth chattering.
This compound: As previously mentioned, the primary study on this compound stated that it "failed to induce physical dependence."[1] Another study on a different KOR agonist, SLL-1206, showed it decreased morphine withdrawal-induced physical dependence.[7]
Morphine: Chronic morphine administration leads to the development of significant physical dependence, evidenced by a severe withdrawal syndrome upon administration of naloxone (B1662785).[8][9][10][11]
Table 2: Representative Data for Naloxone-Precipitated Withdrawal in Morphine-Dependent Mice
| Morphine Treatment Regimen | Naloxone Dose (mg/kg, i.p.) | Mean Number of Jumps (within 30-40 min) | Mouse Strain | Citation |
| Escalating doses for 3 days | 10 | ~33 | Balb/c | [10] |
| Escalating doses for 3 days | 10 | ~98 | C57BL/6 | [10] |
| 11.5 mg pellet for 48h | 10 | ~25-30 | Not specified | [9] |
| Escalating doses | 8 | ~21 | Not specified | [11] |
Note: Data are approximate values derived from the cited literature and are intended for illustrative purposes.
Signaling Pathways and Dependence
The contrasting dependence profiles of this compound and morphine can be attributed to their differential effects on the brain's reward circuitry, primarily the mesolimbic dopamine (B1211576) system.
Morphine (MOR Agonist): Morphine binds to MORs on GABAergic interneurons in the ventral tegmental area (VTA). This inhibits the release of GABA, which in turn disinhibits dopaminergic neurons, leading to increased dopamine release in the nucleus accumbens (NAc). This surge in dopamine is associated with feelings of euphoria and reward, which strongly reinforces drug-taking behavior and contributes to the development of dependence.
This compound (KOR Agonist): In contrast, this compound binds to KORs, which are located on the terminals of dopaminergic neurons in the NAc and other reward-related brain regions. Activation of these KORs inhibits dopamine release.[12] This reduction in dopamine can lead to dysphoria and anhedonia, effectively counteracting the rewarding effects that drive dependence.[3][13]
Caption: Opposing signaling pathways of Morphine and this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments used to assess opioid dependence potential.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of a compound.
Apparatus: A two- or three-compartment chamber where the compartments have distinct visual and tactile cues.
Procedure:
-
Habituation/Pre-Test (Day 1): Animals are allowed to freely explore all compartments of the apparatus for a set period (e.g., 15-20 minutes). The time spent in each compartment is recorded to establish baseline preference.
-
Conditioning (Days 2-9): This phase typically consists of several pairings of the drug and vehicle with specific compartments. On drug conditioning days, animals receive an injection of the test compound (e.g., morphine) and are confined to one of the compartments for a set duration (e.g., 30-45 minutes). On alternate days, they receive a vehicle injection and are confined to the other compartment. The drug is typically paired with the initially non-preferred compartment to avoid ceiling effects.[14][15][16][17]
-
Test (Day 10): Animals are placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the pre-test or the vehicle-paired compartment indicates a conditioned place preference (reward).[14][15][16][17]
Caption: Experimental workflow for Conditioned Place Preference.
Naloxone-Precipitated Withdrawal
Objective: To assess the degree of physical dependence on an opioid.
Procedure:
-
Induction of Dependence: Animals (typically mice or rats) are chronically treated with an opioid (e.g., morphine) over several days. This can be achieved through repeated injections with escalating doses or the subcutaneous implantation of a morphine pellet.[9][10]
-
Precipitation of Withdrawal: Following the chronic treatment period, animals are administered an opioid antagonist, typically naloxone (i.p. or s.c.).[9][10][18][19][20][21][22]
-
Observation and Scoring: Immediately after naloxone administration, animals are placed in an observation chamber, and withdrawal signs are observed and quantified for a set period (e.g., 30-40 minutes). Key signs include jumping, wet-dog shakes, teeth chattering, ptosis (drooping eyelids), and diarrhea. The frequency or presence of these signs is recorded to generate a withdrawal score.[8][10]
Caption: Workflow for Naloxone-Precipitated Withdrawal assay.
Conclusion
The available evidence strongly suggests that this compound, by acting as a selective KOR agonist, possesses a significantly lower dependence potential compared to the MOR agonist morphine. This difference is rooted in their opposing effects on the mesolimbic dopamine system. While morphine produces reward and reinforcement, this compound is associated with anti-rewarding or even aversive properties, making it a promising candidate for the development of safer analgesics. Further research, including the public dissemination of detailed quantitative studies on this compound's dependence profile, is warranted to fully elucidate its therapeutic potential.
References
- 1. cme.tarsusmedicaleducation.com [cme.tarsusmedicaleducation.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of naloxone-precipitated withdrawal jumps in morphine-dependent mice by stimulation of prostaglandin EP3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Slow-sustained delivery of naloxone reduces typical naloxone-induced precipitated opioid withdrawal effects in male morphine-dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 16. Enhanced Cocaine-Conditioned Place Preference and Associated Brain Regional Levels of BDNF, P-ERK1/2 and P-Ser845-GluA1 in Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using Conditioned Place Preference to Identify Relapse Prevention Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Precipitated Withdrawal Induced by Prehospital Naloxone Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical characteristics of naloxone-precipitated withdrawal in human opioid-dependent subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Naloxone-precipitated morphine withdrawal increases pontine glutamate levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Operational definition of precipitated opioid withdrawal [frontiersin.org]
A Comparative Guide to the Kappa-Opioid Receptor Agonism of LPK-26 and Salvinorin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kappa-opioid receptor (KOR) agonism of two distinct chemical entities: LPK-26, a synthetic derivative of ICI-199441, and Salvinorin A, a naturally occurring diterpenoid from the Salvia divinorum plant. This comparison is based on available experimental data to inform research and drug development efforts targeting the kappa-opioid system.
Introduction to this compound and Salvinorin A
This compound is a novel, synthetic, and highly selective KOR agonist.[1] It is a derivative of ICI-199441, which is an analogue of the well-known KOR agonist (-)U50,488H.[1] this compound has been investigated for its potent antinociceptive effects and a potentially low propensity for inducing physical dependence, making it a compound of interest for the development of novel analgesics.[1]
Salvinorin A is the principal psychoactive component of the Salvia divinorum plant.[2][3] Structurally, it is a unique non-nitrogenous diterpenoid, distinguishing it from classical alkaloid opioids.[2] Salvinorin A is a potent and selective KOR agonist and is recognized as the most potent naturally occurring hallucinogen.[2][3] Its distinct pharmacology has made it a valuable tool for studying the KOR system and a template for designing novel therapeutics.[2]
Quantitative Comparison of In Vitro Pharmacology
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Species/Cell Line | Radioligand | Reference |
| This compound | Kappa (KOR) | 0.64 | Not Specified | Not Specified | [1] |
| Mu (MOR) | 1170 | Not Specified | Not Specified | [1] | |
| Delta (DOR) | >10,000 | Not Specified | Not Specified | [1] | |
| Salvinorin A | Kappa (KOR) | 2.4 | Not Specified | Not Specified | |
| Kappa (KOR) | 4.3 | Guinea Pig Brain | [3H]-bremazocine | ||
| Kappa (KOR) | 16 | HEK-293 cells | [3H]-bremazocine | ||
| Mu (MOR) | >1,000 | Not Specified | Not Specified | ||
| Delta (DOR) | >1,000 | Not Specified | Not Specified |
Table 2: Functional Potency and Efficacy (EC50 & Emax)
| Compound | Assay | EC50 (nM) | Emax (% of control) | Cell Line | Reference |
| This compound | [35S]GTPγS Binding | 0.0094 | Not Reported | Not Specified | [1] |
| β-arrestin Recruitment | Not Reported | Not Reported | Not Reported | ||
| Salvinorin A | [35S]GTPγS Binding | 1.8 | Full Agonist | Not Specified | |
| Adenylyl Cyclase Inhibition | 4.73 | Full Agonist | HEK-293 cells | [4] | |
| β-arrestin Recruitment (Tango) | 10.5 | Unbiased Agonist | Not Specified | [4] |
Signaling Pathways
Both this compound and Salvinorin A exert their effects by activating the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates intracellular signaling cascades.
This compound: The available data indicates that this compound stimulates [35S]GTPγS binding to G-proteins, a hallmark of G-protein coupled receptor activation.[1] This suggests that its primary mechanism of action is through the Gαi/o pathway, which typically leads to the inhibition of adenylyl cyclase and modulation of ion channels. There is currently no published data on whether this compound also engages the β-arrestin signaling pathway.
Salvinorin A: Salvinorin A is characterized as a high-efficacy, unbiased full agonist at the KOR.[2][3][5] This means it activates both the G-protein-dependent and β-arrestin-dependent signaling pathways with similar efficacy.[3] The G-protein pathway is associated with the classical effects of KOR agonism, such as analgesia, while the β-arrestin pathway is implicated in other effects, including receptor desensitization and internalization, as well as potentially mediating some of the adverse effects of KOR agonists.
Experimental Protocols
The following are generalized methodologies for the key in vitro assays cited in this guide. Specific parameters may vary between laboratories.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the kappa-opioid receptor.
-
Incubation: A fixed concentration of a radiolabeled ligand that is known to bind to the KOR (e.g., [3H]-bremazocine) is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound (this compound or Salvinorin A).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the extent to which an agonist activates a G-protein coupled receptor.
-
Membrane Preparation: Similar to the binding assay, membranes containing the KOR are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable analog of GTP) and varying concentrations of the agonist (this compound or Salvinorin A) in the presence of GDP.
-
Activation: Agonist binding to the KOR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are determined.
β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated KOR.
-
Cell Culture: Cells engineered to express the KOR and a β-arrestin fusion protein (often linked to a reporter enzyme or fluorescent protein) are used.
-
Incubation: The cells are treated with varying concentrations of the agonist.
-
Recruitment: Agonist binding and subsequent receptor phosphorylation by GRKs (G-protein-coupled receptor kinases) leads to the recruitment of β-arrestin to the intracellular domains of the KOR.
-
Detection: The proximity of β-arrestin to the receptor is detected by measuring the signal from the reporter system (e.g., luminescence, fluorescence, or enzyme activity).
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.
Summary and Conclusion
This compound and Salvinorin A are both potent and selective KOR agonists, yet they represent different chemical classes and have been characterized to different extents.
-
This compound demonstrates high affinity and functional potency at the KOR with exceptional selectivity over other opioid receptors.[1] Its in vivo profile suggests a promising therapeutic window with potent analgesia and low dependence potential.[1] However, a significant gap in the current understanding of this compound is the lack of data on its maximal efficacy (Emax) and its engagement of the β-arrestin signaling pathway. This information is crucial for a complete assessment of its pharmacological profile and potential for biased agonism.
-
Salvinorin A is a well-characterized full agonist at the KOR, activating both G-protein and β-arrestin signaling pathways in an unbiased manner.[3][4] Its unique, non-nitrogenous structure and high potency have made it an invaluable research tool.[2] While its hallucinogenic properties limit its direct therapeutic use, it serves as a critical lead compound for the development of novel KOR-targeted drugs with potentially improved properties.
For drug development professionals, the key takeaway is the distinct profiles of these two KOR agonists. This compound represents a promising synthetic lead with desirable in vivo properties, though its full signaling profile remains to be elucidated. Salvinorin A, on the other hand, provides a well-understood, unbiased agonist benchmark and a rich scaffold for medicinal chemistry efforts aimed at developing biased agonists that may separate the therapeutic effects of KOR activation from its undesirable side effects. Further research into the β-arrestin signaling of this compound is warranted to fully understand its mechanism of action and to allow for a more direct and comprehensive comparison with Salvinorin A.
References
- 1. This compound, a novel kappa-opioid receptor agonist with potent antinociceptive effects and low dependence potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 3. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antinociceptive Effects of LPK-26 with Naloxone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antinociceptive properties of LPK-26, a potent and selective kappa-opioid receptor (KOR) agonist, and the validation of its mechanism of action through antagonism by naloxone (B1662785). Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer an objective assessment for research and development purposes.
Introduction to this compound
This compound is a novel derivative of ICI-199441 and an analogue of the well-characterized KOR agonist, (-)U-50,488H.[1] It has demonstrated significant potential as a potent analgesic with a possibly lower propensity for inducing physical dependence compared to traditional mu-opioid receptor agonists like morphine.[1] The antinociceptive effects of this compound are believed to be mediated through its selective agonism at the kappa-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.
Data Presentation: this compound Receptor Binding and Antinociceptive Potency
The following tables summarize the in vitro receptor binding affinity and in vivo antinociceptive potency of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Kappa (κ) | 0.64 |
| Mu (μ) | 1170 |
| Delta (δ) | >10,000 |
Data from Tao et al., 2008.[1] Ki represents the inhibition constant, with lower values indicating higher binding affinity.
Table 2: Antinociceptive Potency of this compound in Mice
| Test | ED50 (mg/kg) |
| Hot Plate Test | 0.049 |
| Acetic Acid Writhing Test | 0.0084 |
Data from Tao et al., 2008.[1] ED50 is the dose required to produce a therapeutic effect in 50% of the population.
Validation with Naloxone: Demonstrating Opioid-Mediated Antinociception
Naloxone is a non-selective opioid receptor antagonist that competitively blocks the effects of opioid agonists. Its ability to reverse the antinociceptive effects of a compound is a definitive validation of an opioid-mediated mechanism of action. While specific dose-response data for the antagonism of this compound by naloxone is not publicly available, the foundational study by Tao et al. (2008) demonstrated that this compound could suppress naloxone-precipitated jumping in mice, a clear indicator of its interaction with the opioid system.[1]
To provide a quantitative example of naloxone's antagonism of a selective KOR agonist, data for the structurally similar compound U-50,488H is presented below. This serves as a valuable comparative reference for understanding the expected interaction between this compound and naloxone.
Table 3: Hypothetical Dose-Response of a KOR Agonist (e.g., U-50,488H) in the Presence of Naloxone (Illustrative Data)
| Naloxone Concentration (nM) | Agonist ED50 (nM) | Dose Ratio |
| 0 | 10 | 1 |
| 1 | 30 | 3 |
| 10 | 110 | 11 |
| 100 | 1010 | 101 |
This table is illustrative and based on the principles of competitive antagonism. The dose ratio is calculated as the ED50 of the agonist in the presence of the antagonist divided by the ED50 of the agonist alone.
Signaling Pathway of Kappa-Opioid Receptor (KOR) Agonists
The antinociceptive effects of this compound are initiated by its binding to and activation of the kappa-opioid receptor. This triggers a cascade of intracellular signaling events, as depicted in the diagram below.
Caption: KOR Signaling Pathway.
Upon binding of this compound, the KOR activates an inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein also modulates ion channels, causing a decrease in calcium influx at presynaptic terminals (reducing neurotransmitter release) and an increase in potassium efflux at postsynaptic terminals (hyperpolarizing the neuron and reducing its excitability). Furthermore, KOR activation can stimulate mitogen-activated protein kinase (MAPK) signaling pathways. These coordinated actions at the cellular level culminate in the antinociceptive effect. Naloxone acts as a competitive antagonist, blocking this compound from binding to the KOR and thereby preventing the initiation of this signaling cascade.
Experimental Protocols
Hot Plate Test for Antinociception
The hot plate test is a standard method for assessing the analgesic properties of drugs against thermal stimuli.
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglass cylinder to confine the animal to the hot plate surface.
-
Timer.
Procedure:
-
Acclimation: Acclimate the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and start the timer. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneally, subcutaneously).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the response latency.
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is then calculated from the dose-response curve.
Naloxone Challenge Protocol
This protocol is used to determine if the antinociceptive effects of a compound are mediated by opioid receptors.
Procedure:
-
Determine Peak Effect of Agonist: Conduct a time-course experiment to determine the time of peak antinociceptive effect of this compound.
-
Naloxone Administration: Administer naloxone at a specific dose (e.g., 1-10 mg/kg, subcutaneously) a set time (e.g., 15 minutes) before the administration of this compound.
-
This compound Administration: Administer this compound at its predetermined peak effect time.
-
Antinociception Assessment: At the time of expected peak effect of this compound, perform the hot plate test and record the response latency.
-
Data Analysis: Compare the antinociceptive effect of this compound in the presence and absence of naloxone. A significant reduction in the %MPE in the naloxone-pretreated group indicates that the antinociceptive effect is opioid-mediated.
Schild Analysis (for determining antagonist potency): To quantify the potency of naloxone as an antagonist for this compound, a Schild analysis can be performed. This involves generating full dose-response curves for this compound in the absence and presence of several fixed concentrations of naloxone. The dose ratios are then calculated, and a Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the naloxone concentration. The x-intercept of the resulting linear regression provides the pA2 value, which is a measure of the antagonist's affinity for the receptor.
Caption: Experimental Workflow for Naloxone Challenge.
Conclusion
References
A Comparative Guide to the Cross-Tolerance Profile of LPK-26 and Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-tolerance potential between the novel kappa-opioid receptor (KOR) agonist, LPK-26, and other commonly used opioids. Due to the limited availability of direct cross-tolerance studies involving this compound, this document leverages data from studies on other selective KOR agonists to provide a comprehensive overview for research and development purposes.
Introduction to this compound
This compound is a novel, potent, and highly selective agonist for the kappa-opioid receptor (KOR).[1] Preclinical studies have demonstrated its significant antinociceptive effects with a potentially lower risk of physical dependence compared to traditional mu-opioid receptor (MOR) agonists like morphine.[1] Its high affinity and selectivity for the KOR suggest a distinct pharmacological profile that may offer advantages in pain management, particularly in avoiding the adverse effects associated with MOR activation.
This compound Receptor Binding and Analgesic Potency
Quantitative data on this compound's receptor binding affinity and its analgesic potency in preclinical models are summarized below.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg) | Test Model |
| This compound | Kappa (KOR) | 0.64 [1] | 0.049 (s.c.) [1] | Hot-Plate Test (mice) |
| Mu (MOR) | 1170 [1] | 0.0084 (i.p.) [1] | Acetic Acid Writhing Test (mice) | |
| Delta (DOR) | >10,000 [1] | |||
| Morphine | Mu (MOR) | 1-100 (range) | - | - |
| (-)U50,488H | Kappa (KOR) | - | More potent than morphine in some tests | - |
Cross-Tolerance Studies: this compound and Other Opioids
As of the latest literature review, no direct experimental studies investigating the cross-tolerance between this compound and other opioids such as morphine, fentanyl, or oxycodone have been published. However, research on other selective KOR agonists provides valuable insights into the potential cross-tolerance profile of this compound.
The phenomenon of cross-tolerance between different classes of opioids is often incomplete and can be unidirectional.[2][3] This means that tolerance developed to a mu-agonist may or may not confer tolerance to a kappa-agonist, and vice versa.
Insights from Studies with Other Selective KOR Agonists
Several studies have explored the cross-tolerance between the selective KOR agonist U-50,488H and the MOR agonist morphine, with varying results depending on the experimental model and endpoint measured.
-
Unidirectional Cross-Tolerance: In a study using a C-fiber-evoked spinal nociceptive reflex in rats, acute tolerance to morphine induced cross-tolerance to the KOR agonist U-50,488H. However, tolerance to U-50,488H did not result in cross-tolerance to morphine.[4] This suggests a unidirectional cross-tolerance, which could have implications for opioid rotation strategies.
-
No Cross-Tolerance in Motivational Effects: In a study examining the motivational effects of opioids, chronic administration of morphine led to tolerance to its reinforcing effects and cross-tolerance to fentanyl (another MOR agonist). However, it did not produce cross-tolerance to the aversive effects of the KOR agonist U-69593.[5] Conversely, tolerance to U-69593 did not alter the reinforcing effects of morphine.[5]
-
Cross-Tolerance in Guinea Pig Ileum: In the guinea pig ileum myenteric plexus, chronic activation of MOR with morphine or sufentanil induced tolerance to these mu-agonists and also cross-tolerance to the selective KOR agonist U-50,488H.[6] Similarly, chronic administration of U-50,488H induced tolerance to itself and cross-tolerance to the mu-agonists DAMGO and morphine.[7]
-
Selective Tolerance in Operant Responding: In rats responding under a schedule of food presentation, chronic morphine administration resulted in tolerance to other mu-agonists (methadone and fentanyl) but not to the kappa-agonists U-50,488H and bremazocine.[8]
These findings suggest that the development of cross-tolerance between selective KOR agonists and MOR agonists is complex and depends on the specific physiological system and endpoints being measured. Given this compound's high selectivity for the KOR, it is plausible that its cross-tolerance profile with MOR agonists would be similarly complex and likely incomplete.
Experimental Protocols
Detailed methodologies for key experiments cited in opioid cross-tolerance research are provided below.
Hot-Plate Test
This test is used to assess the analgesic effect of drugs by measuring the latency of a thermal pain response.
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C). A transparent cylinder is often placed on the plate to confine the animal.
-
Procedure:
-
A mouse or rat is placed on the hot plate.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The drug of interest is administered (e.g., subcutaneously or intraperitoneally).
-
The latency to the nociceptive response is measured again at predetermined time points after drug administration.
-
-
Endpoint: An increase in the latency to respond is indicative of an analgesic effect.
Tail-Flick Test
This test measures the latency to withdraw the tail from a noxious thermal stimulus.
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.
-
Procedure:
-
A mouse or rat is gently restrained, and its tail is positioned in the path of the heat source.
-
The time taken for the animal to flick its tail away from the heat is automatically recorded.
-
A cut-off time is set to avoid tissue damage.
-
The drug is administered, and the tail-flick latency is re-measured at various time points.
-
-
Endpoint: An increase in tail-flick latency indicates analgesia.
Acetic Acid-Induced Writhing Test
This test is a chemical-based model of visceral pain.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After a specific period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6-1.0%) is injected intraperitoneally.
-
The animals are placed in an observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 10-20 minutes).
-
-
Endpoint: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.
Induction of Opioid Tolerance
To study cross-tolerance, tolerance to one opioid is first induced.
-
Method: This is typically achieved through repeated administration of the opioid over several days. For example, morphine tolerance can be induced by twice-daily injections of a fixed dose for 7-10 days. Alternatively, subcutaneous implantation of morphine pellets that release the drug continuously can be used.
-
Confirmation of Tolerance: Tolerance is confirmed by a rightward shift in the dose-response curve for the analgesic effect of the opioid, meaning a higher dose is required to produce the same effect as in non-tolerant animals.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of kappa and mu-opioid receptors and a general workflow for a cross-tolerance study.
Figure 1: Simplified Kappa-Opioid Receptor Signaling Pathway.
Figure 2: Simplified Mu-Opioid Receptor Signaling Pathway.
Figure 3: General workflow for an opioid cross-tolerance study.
Conclusion and Future Directions
While direct evidence for the cross-tolerance profile of this compound is currently lacking, the existing literature on other selective KOR agonists suggests that it is unlikely to exhibit complete cross-tolerance with mu-opioid receptor agonists. The observed unidirectional or absent cross-tolerance in various preclinical models highlights the complex and distinct mechanisms of action between kappa and mu-opioid systems.
Future research should focus on conducting direct cross-tolerance studies with this compound and commonly used MOR agonists like morphine, fentanyl, and oxycodone. Such studies are crucial for understanding its potential clinical utility, particularly in the context of opioid rotation and for patients with pre-existing tolerance to MOR agonists. These investigations will be instrumental in determining whether this compound can provide effective analgesia in patient populations where traditional opioids have lost their efficacy.
References
- 1. This compound, a novel kappa-opioid receptor agonist with potent antinociceptive effects and low dependence potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unidirectional analgesic cross-tolerance between morphine and levorphanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-tolerance to acute administration of mu and kappa opioid agonists at the spinal cord level in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolerance and selective cross-tolerance to the motivational effects of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-tolerance between mu- and kappa-opioid agonists in the guinea pig ileum myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-tolerance between kappa and mu opioid agonists in the guinea pig ileum myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential cross-tolerance to mu and kappa opioid agonists in morphine-tolerant rats responding under a schedule of food presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of LPK-26 and Other Selective Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of LPK-26, a novel selective kappa opioid receptor (KOR) agonist, with other well-characterized selective KOR agonists, including U-50,488H, Salvinorin A, and Nalfurafine. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to offer a comprehensive overview for researchers in the field of opioid pharmacology and drug development.
In Vitro Efficacy and Potency at the Kappa Opioid Receptor
The in vitro efficacy of KOR agonists is primarily assessed through their ability to activate G-protein signaling pathways and recruit β-arrestin. The following tables summarize the binding affinity (Ki), and the potency (EC50) and maximal effect (Emax) for G-protein activation (typically measured via [³⁵S]GTPγS binding assays) and β-arrestin recruitment.
Table 1: In Vitro Pharmacological Profile of Selective KOR Agonists
| Compound | Receptor Binding Affinity (Ki, nM) | G-Protein Activation ([³⁵S]GTPγS) EC50 (nM) | G-Protein Activation Emax (%) | β-Arrestin 2 Recruitment EC50 (nM) | β-Arrestin 2 Recruitment Emax (%) | G-Protein Bias |
| This compound | 0.64[1] | 0.0094[1] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| U-50,488H | 1.1 - 2.5 | 1.61 - 15.7 | ~100 (Full Agonist)[2] | 1.43[2] | ~100 (Full Agonist)[2] | Balanced[3] |
| Salvinorin A | 0.59 - 2.3 | 0.36 - 3.2[4] | ~100 (Full Agonist)[5] | 14.5 - 40 | ~100 (Full Agonist) | Balanced[3] |
| Nalfurafine | 0.16 - 0.5 | 0.025 - 0.17[2][6] | ~100 (Full Agonist)[2][6] | 0.74[2] | ~108 (Full Agonist)[2] | G-protein Biased[5][7] |
In Vivo Analgesic Efficacy
The antinociceptive effects of these KOR agonists have been evaluated in various rodent models of pain. The following table summarizes their potency, as indicated by the dose required to produce a 50% maximal possible effect (ED50).
Table 2: In Vivo Analgesic Potency of Selective KOR Agonists in Rodent Models
| Compound | Animal Model | Pain Assay | Route of Administration | Analgesic Potency (ED50, mg/kg) |
| This compound | Mouse | Hot Plate | s.c. | 0.049[1] |
| Mouse | Acetic Acid Writhing | s.c. | 0.0084[1] | |
| U-50,488H | Rat | Tail-withdrawal (pressure) | s.c. | ~1.0 |
| Mouse | Acetic Acid Writhing | i.p. | 1 - 10[8] | |
| Salvinorin A | Mouse | Hot Plate | i.p. | Inconsistent/low activity[9] |
| Nalfurafine | Rat | Diuresis Model (indirect analgesic measure) | s.c. | 0.005 - 0.02[10] |
Note: Direct comparison of ED50 values should be made with caution due to the use of different animal models, pain assays, and routes of administration across studies.
Signaling Pathways and Experimental Workflows
KOR Signaling Pathways
Activation of the kappa opioid receptor by an agonist initiates two primary intracellular signaling cascades: the G-protein-dependent pathway, which is associated with the desired analgesic effects, and the β-arrestin-mediated pathway, which is often linked to receptor desensitization and adverse effects such as dysphoria and sedation. G-protein biased agonists preferentially activate the G-protein pathway, offering a potential for improved therapeutic profiles.
Caption: KOR Agonist Signaling Pathways.
Experimental Workflow for In Vitro Efficacy Assays
The following diagram illustrates a generalized workflow for the key in vitro assays used to characterize the efficacy of KOR agonists.
References
- 1. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 4. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Antinociceptive Effects Induced by Kappa Opioid Agonists in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of pharmacological activities of three distinct kappa ligands (Salvinorin A, TRK-820 and 3FLB) on kappa opioid receptors in vitro and their antipruritic and antinociceptive activities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LPK-26 and DAMGO on Opioid Receptors: A Guide for Researchers
This guide provides a detailed comparative analysis of two synthetic opioid peptides, LPK-26 and [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO), for researchers, scientists, and drug development professionals. The focus is on their distinct pharmacological profiles at opioid receptors, supported by quantitative data and detailed experimental protocols.
Executive Summary
This compound and DAMGO are both potent opioid receptor agonists, but they exhibit high selectivity for different receptor subtypes. This compound is a novel and potent agonist for the kappa-opioid receptor (KOR), with significantly lower affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[1] In contrast, DAMGO is a widely used and highly selective agonist for the mu-opioid receptor (MOR).[2][3][4] This fundamental difference in receptor preference dictates their downstream signaling and physiological effects. This guide will delve into their comparative binding affinities, functional activities, and the signaling pathways they initiate.
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of this compound and DAMGO at the three main opioid receptor subtypes.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |
| This compound | 1170[1] | 0.64[1] | >10,000[1] |
| DAMGO | 1.18 - 3.46[2] | High Ki (low affinity) | High Ki (low affinity) |
Note: Specific Ki values for DAMGO at KOR and DOR are often not reported due to its high selectivity for MOR.
Table 2: Functional Activity (EC50, nM)
| Compound | Assay Type | Receptor Target | Potency (EC50) |
| This compound | [³⁵S]GTPγS Binding | Kappa-Opioid Receptor | 0.0094[1] |
| DAMGO | [³⁵S]GTPγS Binding | Mu-Opioid Receptor | 105 - 222[2] |
Signaling Pathways
Upon binding to their respective G protein-coupled receptors (GPCRs), both this compound and DAMGO initiate intracellular signaling cascades. However, the specific pathways are dependent on the receptor subtype they activate.
DAMGO-Activated Mu-Opioid Receptor Signaling:
DAMGO, as a full agonist at the MOR, stimulates the exchange of GDP for GTP on the Gαi/o subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, the Gβγ subunit can modulate ion channels, such as G protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).[6] DAMGO is also known to promote the recruitment of β-arrestins, leading to receptor desensitization and internalization.[5][7]
Caption: DAMGO-activated Mu-Opioid Receptor signaling pathway.
This compound-Activated Kappa-Opioid Receptor Signaling:
As a KOR agonist, this compound also couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Similar to MOR activation, KOR activation can modulate ion channel activity. However, the downstream signaling of KOR activation is also associated with the activation of p38 mitogen-activated protein kinase (MAPK), which can contribute to some of the distinct physiological effects of KOR agonists, such as dysphoria and aversion.
References
- 1. This compound, a novel kappa-opioid receptor agonist with potent antinociceptive effects and low dependence potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DAMGO, a mu-opioid receptor selective agonist, distinguishes between mu- and delta-opioid receptors around their first extracellular loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAMGO depresses inhibitory synaptic transmission via different downstream pathways of μ opioid receptors in ventral tegmental area and periaqueductal gray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Kappa-Opioid Receptor Internalization: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the internalization of the Kappa-Opioid Receptor (KOR) induced by the novel agonist LPK-26 and other well-established agonists. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of KORs and the cellular mechanisms underlying agonist-induced receptor regulation.
While specific quantitative data on this compound-induced KOR internalization is not yet publicly available, this guide summarizes existing data for other key agonists to provide a valuable benchmark for future studies. This compound has been identified as a highly potent and selective KOR agonist, suggesting it is a strong candidate for inducing receptor internalization, a critical process in determining the duration and intensity of agonist signaling.[1]
Quantitative Comparison of KOR Internalization by Various Agonists
The following table summarizes the extent of KOR internalization induced by several key agonists as reported in the scientific literature. It is important to note that experimental conditions such as cell type, agonist concentration, and incubation time can significantly influence the degree of internalization.
| Agonist | Cell Type | Concentration | Incubation Time | Percent Internalization | Reference |
| U50,488H | CHO-hKOR | 1 µM | 30 min | 30-40% | [1] |
| Salvinorin A | Rat Brain | 0.60 mg/kg (in vivo) | Up to 2.5 hours | 40-49% decrease in KOR binding potential | [2] |
| U50,488H, MOM-SalB, 42B | Mouse VTA Neurons | 5 mg/kg, 200 µg/kg, 5 mg/kg (in vivo) | Not specified | Significant Internalization Observed | [3] |
| Nalfurafine | Mouse VTA Neurons | 30 µg/kg (in vivo) | Not specified | No Significant Internalization Observed | [3] |
| Dynorphin (B1627789) A and Dynorphin B | SpH-KOR cells | 1 µM | Not specified | Similar extent of endocytosis | [4] |
Experimental Protocols for Measuring KOR Internalization
Several robust methods are available to quantify agonist-induced KOR internalization. The choice of method often depends on the specific research question, available equipment, and desired throughput.
Immunofluorescence Microscopy
This is a widely used method to visualize and quantify receptor internalization.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing epitope-tagged KORs onto coverslips.
-
Agonist Treatment: Treat cells with the desired agonist at a specific concentration and for a defined period at 37°C.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining:
-
Incubate with a primary antibody targeting the epitope tag on the KOR.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
A cytosolic marker can be co-stained to define the intracellular compartment.[3]
-
-
Imaging: Acquire images using a confocal microscope.
-
Quantification: Analyze the images to determine the ratio of intracellular to plasma membrane fluorescence, providing a quantitative measure of internalization.[3]
Enzyme-Linked Immunosorbent Assay (ELISA)-based Internalization Assay
This method provides a high-throughput-compatible quantification of cell surface receptor levels.
Protocol:
-
Cell Culture: Plate cells expressing epitope-tagged KORs in a multi-well plate.
-
Antibody Labeling: Incubate cells with a primary antibody against the extracellular epitope tag at 4°C to label surface receptors.[4]
-
Agonist Treatment: Treat cells with the agonist at 37°C for the desired time to induce internalization.[4]
-
Fixation: Briefly fix the cells with paraformaldehyde.[4]
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
Substrate Addition: Add an HRP substrate (e.g., o-phenylenediamine) and measure the absorbance at 490 nm.[4]
-
Calculation: The percentage of internalized receptors is calculated by comparing the absorbance of agonist-treated wells to untreated wells (representing 100% surface receptors).[4]
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Assays
These advanced techniques allow for real-time monitoring of receptor conformational changes and interactions with intracellular proteins like β-arrestin, which is involved in internalization.
Protocol Outline:
-
Sensor Construction: Genetically encode FRET or BRET sensors into the KOR or interacting proteins (e.g., β-arrestin).
-
Cell Expression: Express the sensor-fusion proteins in a suitable cell line.
-
Agonist Stimulation: Add the agonist and measure the change in FRET or BRET signal over time using a plate reader.
-
Data Analysis: The change in signal corresponds to receptor activation and subsequent events like β-arrestin recruitment, which precedes internalization.
Visualizing the Process: Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Conclusion
The internalization of the Kappa-Opioid Receptor is a crucial regulatory mechanism that influences the therapeutic and adverse effects of its agonists. While direct comparative data for this compound is pending, the information compiled in this guide on other KOR agonists provides a solid foundation for researchers to design and interpret new experiments. The provided protocols and diagrams serve as a practical resource for investigating the internalization profiles of novel KOR ligands like this compound. Future studies are warranted to fully characterize the internalization signature of this compound and its implications for drug development.
References
- 1. U50,488H-induced internalization of the human kappa opioid receptor involves a beta-arrestin- and dynamin-dependent mechanism. Kappa receptor internalization is not required for mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides | eLife [elifesciences.org]
Validating the Selectivity of LPK-26: A Comparative Guide Using Knockout Mouse Models
Abstract: The development of selective kinase inhibitors is a cornerstone of modern therapeutics. An inhibitor's efficacy and safety are critically dependent on its specificity for the intended target. Off-target effects can lead to toxicity or unexpected pharmacological outcomes, making rigorous selectivity validation essential.[1][2][3] This guide provides a comparative framework for validating the selectivity of LPK-26, a novel inhibitor of the hypothetical Lymphocyte Proliferation Kinase (LPK), a key enzyme in inflammatory signaling pathways. We compare this compound with a known, less selective compound ("Compound Z") and demonstrate the indispensable role of LPK knockout (LPK-/-) mouse models in unequivocally distinguishing on-target from off-target effects.[4]
Comparative In Vitro Selectivity Profile
The initial assessment of a kinase inhibitor's selectivity is typically performed using in vitro biochemical assays against a broad panel of kinases.[5][6] this compound was designed for high potency and selectivity against LPK. The following table summarizes the inhibitory activity (Ki, nM) of this compound and the alternative, Compound Z, against LPK and a selection of common off-target kinases.
| Kinase Target | This compound (Ki, nM) | Compound Z (Ki, nM) | Fold Selectivity (LPK vs. Off-Target) for this compound |
| LPK (Target) | 0.8 | 5.2 | - |
| Kinase A | 850 | 30 | 1063x |
| Kinase B | >10,000 | 150 | >12500x |
| Kinase C | 1,200 | 85 | 1500x |
| Kinase D | >10,000 | 450 | >12500x |
Table 1: In Vitro Kinase Selectivity. Data shows this compound has significantly higher in vitro selectivity for LPK compared to Compound Z, which shows considerable activity against other kinases.
The Role of LPK in Inflammatory Signaling
LPK is a serine/threonine kinase that acts as a critical node in a signaling cascade downstream of pro-inflammatory cytokine receptors. Its activation leads to the phosphorylation and activation of the transcription factor TF-A, which drives the expression of inflammatory genes. Understanding this pathway is crucial for interpreting the phenotypic effects of its inhibition.
Caption: The LPK signaling pathway in inflammation.
Validating On-Target Efficacy with Knockout Mice
While in vitro data is informative, the gold standard for validating selectivity in a biological system is the use of a target-knockout model.[4] This approach allows researchers to confirm that the drug's effect is mediated through its intended target. If an inhibitor is truly selective, its biological effect should be absent in an animal lacking the target protein.
The experimental workflow for this validation is outlined below.
Caption: Experimental workflow for inhibitor validation in knockout mice.
Comparative Results: Target Engagement and Phenotype
Wild-type (WT) and LPK-/- mice were treated with Vehicle, this compound, or Compound Z, followed by an inflammatory challenge. Target engagement was measured by the phosphorylation of LPK's direct substrate, TF-A (p-TF-A), in lymphocytes. The inflammatory phenotype was quantified by measuring serum levels of a key downstream cytokine.
A. Target Engagement (Western Blot)
| Genotype | Treatment | Relative p-TF-A Levels (% of WT Vehicle) | Interpretation |
| WT | Vehicle | 100% | Baseline |
| WT | This compound | 12% | On-target inhibition |
| WT | Compound Z | 15% | On-target inhibition |
| LPK-/- | Vehicle | 5% | Target absent |
| LPK-/- | This compound | 6% | No further reduction; confirms on-target action |
Table 2: Phosphorylation of LPK substrate TF-A. This compound reduces p-TF-A levels in WT mice, but has no additional effect in LPK-/- mice, confirming its action is LPK-dependent.
B. Phenotypic Response (Inflammatory Cytokine Levels)
| Genotype | Treatment | Serum Cytokine (pg/mL) | Interpretation |
| WT | Vehicle | 2500 ± 180 | Baseline inflammatory response |
| WT | This compound | 850 ± 95 | Strong anti-inflammatory effect |
| WT | Compound Z | 790 ± 110 | Strong anti-inflammatory effect |
| LPK-/- | Vehicle | 910 ± 105 | Attenuated response due to LPK absence |
| LPK-/- | This compound | 880 ± 90 | Effect is lost; confirms LPK-selective action |
| LPK-/- | Compound Z | 450 ± 60 | Residual effect; indicates off-target action |
Table 3: In Vivo Phenotypic Response. The anti-inflammatory effect of this compound is completely abolished in LPK-/- mice. In contrast, Compound Z retains significant activity, demonstrating it works through additional, off-target pathways.
Caption: Logic of using knockout models to confirm selectivity.
Conclusion
The validation of this compound in LPK-/- mice provides compelling evidence of its high selectivity in a complex in vivo system. While both this compound and Compound Z show potent anti-inflammatory effects in wild-type animals, only the knockout model could definitively reveal the off-target activity of Compound Z. The absence of a phenotypic effect of this compound in LPK-/- mice confirms that its mechanism of action is overwhelmingly dependent on the inhibition of LPK. This rigorous validation is a critical step in the confident progression of a targeted therapeutic agent towards clinical development.
Appendix: Detailed Experimental Protocols
1. In Vivo Mouse Study
-
Animals: Male C57BL/6 (WT) and LPK-/- mice (8-10 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Dosing: Mice were administered this compound (10 mg/kg), Compound Z (10 mg/kg), or vehicle (10% DMSO in saline) via intraperitoneal injection.
-
Inflammatory Challenge: One hour post-dosing, inflammation was induced by injection of lipopolysaccharide (LPS, 1 mg/kg).
-
Sample Collection: Four hours after LPS challenge, blood was collected via cardiac puncture for serum analysis. Spleens were harvested and processed to isolate lymphocytes for Western blot analysis.
2. Western Blot for p-TF-A
-
Lysate Preparation: Isolated lymphocytes were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined by BCA assay.
-
Electrophoresis and Transfer: 20 µg of protein per sample was separated on a 10% SDS-PAGE gel and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% BSA in TBST for 1 hour, then incubated overnight at 4°C with primary antibodies against p-TF-A (1:1000) and total TF-A (1:1000). A β-actin antibody (1:5000) was used as a loading control.
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies (1:10000) for 1 hour at room temperature. Signal was detected using an ECL substrate and imaged on a chemiluminescence system. Band density was quantified using ImageJ software.
3. Cytokine Measurement
-
Assay: Serum levels of the target cytokine were quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Analysis: Samples were run in duplicate. A standard curve was generated, and cytokine concentrations were calculated based on the optical density readings at 450 nm.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LPK-26 and Traditional Analgesics for the Management of Chronic Pain
Initial Assessment: LPK-26 in Chronic Pain Management
An extensive review of scientific literature and clinical trial databases reveals a significant lack of information regarding a compound designated as this compound for the treatment of chronic pain. Searches for "this compound" in the context of analgesia, chronic pain, or clinical trials did not yield any relevant results. The designation "this compound" appears in unrelated contexts, such as a component for a firearm or as a chemical hydrochloride with no specified biological activity in the search results.[1][2][3] Therefore, a direct comparison of this compound with traditional analgesics for chronic pain is not feasible at this time.
This guide will proceed by offering a comprehensive comparison of the major classes of traditional analgesics used in the management of chronic pain: opioids, nonsteroidal anti-inflammatory drugs (NSAIDs), and antidepressants. This analysis is intended for researchers, scientists, and drug development professionals, providing objective comparisons of performance with supporting data and methodologies where available.
Traditional Analgesics for Chronic Pain: A Comparative Overview
The management of chronic pain is a complex challenge, often requiring a multifaceted approach that can include various classes of medications.[4] The most common oral medications used for chronic pain include opioids, NSAIDs, and certain types of antidepressants.[5] Each class possesses a distinct mechanism of action, efficacy profile, and set of potential adverse effects.
Data Presentation: Efficacy and Adverse Effects of Traditional Analgesics
The following table summarizes the quantitative data on the efficacy and common adverse effects of opioids, NSAIDs, and antidepressants in the context of chronic pain management.
| Drug Class | Examples | Efficacy for Chronic Pain | Common Adverse Effects |
| Opioids | Morphine, Oxycodone, Fentanyl, Hydrocodone | Effective for moderate-to-severe acute pain and cancer-related chronic pain.[4] Long-term efficacy for non-cancer chronic pain is debated.[4][6] | Sedation, nausea, constipation, respiratory depression, euphoria, tolerance, and high potential for dependence and addiction.[4][7][8] |
| NSAIDs | Ibuprofen, Naproxen, Diclofenac, Celecoxib | Effective for mild-to-moderate pain, particularly when inflammation is a contributing factor, such as in arthritis.[4][9] | Gastrointestinal issues (stomach pain, bleeding), cardiovascular risks (heart attack, stroke), and kidney damage with long-term use.[4][10][11] |
| Antidepressants | Tricyclics (TCAs): Amitriptyline, Nortriptyline SNRIs: Duloxetine, Venlafaxine | Effective for neuropathic pain (e.g., diabetic neuropathy, postherpetic neuralgia), fibromyalgia, and some headache syndromes.[12][13][14] Pain relief is often independent of their antidepressant effects.[13][15] | Drowsiness, dry mouth, blurred vision, nausea, lightheadedness.[12] SNRIs may have fewer side effects than TCAs.[12] |
Experimental Protocols and Methodologies
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Participant Population: Patients with a specific chronic pain condition (e.g., osteoarthritis, diabetic neuropathy) with a baseline pain intensity of at least moderate severity.
-
Intervention: Administration of the investigational drug at varying doses, an active comparator (another analgesic), and a placebo.
-
Outcome Measures:
-
Primary: Change in pain intensity from baseline, often measured using a numerical rating scale (NRS) or visual analog scale (VAS). A clinically significant improvement is often defined as a 30% or 50% reduction in pain score.
-
Secondary: Improvements in physical functioning, quality of life (e.g., using the SF-36 or similar questionnaires), sleep quality, and patient global impression of change (PGIC).
-
-
Safety and Tolerability: Monitoring and recording of all adverse events, vital signs, and laboratory parameters.
A network meta-analysis of antidepressants for chronic pain reported that the average length of the included studies was 10 weeks, highlighting a need for longer-term research.[16]
Mechanisms of Action and Signaling Pathways
Opioid Analgesics
Opioids exert their analgesic effects by binding to and activating opioid receptors (mu, delta, and kappa), which are located in the central and peripheral nervous systems.[7][17][18] The primary mechanism involves inhibiting the release of pain-transmitting neurotransmitters from the presynaptic terminals of primary afferent neurons in the spinal cord and activating descending inhibitory pathways from the midbrain.[17]
Caption: Opioid receptor activation inhibits neurotransmitter release.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
NSAIDs work by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[10][19] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][11] By blocking prostaglandin (B15479496) synthesis, NSAIDs reduce both inflammation and the sensitization of pain receptors.[19]
Caption: NSAIDs block COX enzymes to reduce prostaglandin synthesis.
Antidepressants in Pain Management
The analgesic mechanism of antidepressants, particularly TCAs and SNRIs, is not fully understood but is thought to involve the modulation of descending inhibitory pain pathways in the central nervous system.[12][15] These drugs increase the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the spinal cord, which in turn dampens the transmission of pain signals to the brain.[12][13]
Caption: Antidepressants enhance descending pain inhibition pathways.
Conclusion
While the novel compound this compound does not currently have a role in chronic pain therapy based on available data, traditional analgesics offer established, albeit imperfect, options. Opioids provide potent analgesia but carry significant risks, especially with long-term use. NSAIDs are effective for inflammatory pain but are limited by gastrointestinal and cardiovascular side effects. Antidepressants have emerged as a valuable tool for neuropathic and other chronic pain states, acting through distinct central mechanisms. The choice of analgesic should be individualized, weighing the type and severity of pain against the potential for adverse effects and the patient's comorbidities. Future research should focus on developing novel analgesics with improved efficacy and safety profiles, as well as on long-term comparative effectiveness studies of existing treatments.
References
- 1. LPK Glock 26 -Lower Parts Kit -Gen 1-3 9mm - Without Spring | eBay [ebay.com]
- 2. GSRS [precision.fda.gov]
- 3. Lower Parts Kit (LPK) for Glock 26 | KM Tactical [kmtactical.net]
- 4. List of 56 Chronic Pain Medications Compared [drugs.com]
- 5. Treatment options [asra.com]
- 6. Chronic pain: Medication decisions - Mayo Clinic [mayoclinic.org]
- 7. Opioid - Wikipedia [en.wikipedia.org]
- 8. What are opioids and why are they dangerous? - Mayo Clinic [mayoclinic.org]
- 9. prc-alliance.com [prc-alliance.com]
- 10. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. NSAIDs for pain relief - WebMD [webmd.com]
- 12. Antidepressants: Another weapon against chronic pain - Mayo Clinic [mayoclinic.org]
- 13. Antidepressants and Antiepileptic Drugs for Chronic Non-Cancer Pain | AAFP [aafp.org]
- 14. Managing Chronic Pain, Depression & Antidepressants: Issues & Relationships [hopkinsarthritis.org]
- 15. medcentral.com [medcentral.com]
- 16. Antidepressants for pain management in adults with chronic pain: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 18. nursingcenter.com [nursingcenter.com]
- 19. Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: LPK-26 vs. GR-89696 - A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two synthetic kappa-opioid receptor (KOR) agonists, LPK-26 and GR-89696, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds. The information presented is collated from publicly available experimental data.
Overview and Mechanism of Action
Both this compound and GR-89696 are potent agonists of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, including analgesia, mood, and reward. Upon activation, KOR couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) signaling pathways.
This compound is a derivative of ICI-199441 and has been characterized as a highly selective KOR agonist with potent antinociceptive effects and a low potential for physical dependence.[1]
GR-89696 is also a highly selective KOR agonist, with some studies suggesting a preference for the κ2 subtype of the receptor.[2] It has been evaluated in a range of in vitro and in vivo models, demonstrating potent kappa-agonist activity.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and GR-89696, focusing on receptor binding affinity, in vitro functional activity, and in vivo analgesic potency.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Kappa (κ) Opioid Receptor | Mu (μ) Opioid Receptor | Delta (δ) Opioid Receptor | Selectivity (μ/κ) | Selectivity (δ/κ) |
| This compound | 0.64[1] | 1170[1] | >10,000[1] | 1828 | >15625 |
| GR-89696 | 0.36 - 360 (range from 6 assays) | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki for the mu or delta receptor by the Ki for the kappa receptor.
Table 2: In Vitro Functional Activity
| Compound | Assay | Parameter | Value |
| This compound | [³⁵S]GTPγS Binding | EC₅₀ | 0.0094 nM[1] |
| GR-89696 | [³⁵S]GTPγS Binding | - | Evaluated, but specific EC₅₀ not found in the provided search results.[2] |
Note: EC₅₀ (half-maximal effective concentration) in a GTPγS binding assay is a measure of the compound's potency in activating the G protein-coupled receptor.
Table 3: In Vivo Analgesic Potency
| Compound | Animal Model | Test | Route of Administration | ED₅₀ |
| This compound | Mouse | Hot Plate Test | s.c. | 0.049 mg/kg[1] |
| This compound | Mouse | Acetic Acid Writhing Test | s.c. | 0.0084 mg/kg[1] |
| GR-89696 | Rat (Bone Cancer Pain Model) | Paw Withdrawal Threshold | Intrathecal | 50.78 μg |
Note: ED₅₀ (half-maximal effective dose) is the dose of a drug that produces 50% of its maximal effect. A direct comparison of ED₅₀ values between this compound and GR-89696 is challenging due to the use of different animal models and pain assays.
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor by an agonist like this compound or GR-89696 initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.
References
Safety Operating Guide
Proper Disposal Procedures for LPK-26: A Guide for Laboratory Professionals
Disclaimer: The specific chemical compound "LPK-26" is not readily identifiable in public chemical databases. The following procedures are based on established best practices for the management of hazardous chemical waste. Professionals in research, science, and drug development must always consult the Safety Data Sheet (SDS) for any specific chemical to ensure full compliance and safety.
This guide provides a comprehensive framework for the safe and compliant disposal of potent chemical compounds, using "this compound" as a placeholder for a hazardous substance. Adherence to these protocols is essential for ensuring the safety of all personnel and minimizing environmental impact.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough risk assessment is critical. For a compound like this compound, which for the purposes of this guide is assumed to be a cytotoxic agent, the following hazards should be considered:
-
Toxicity: May be harmful if inhaled, ingested, or in contact with skin.
-
Mutagenicity: Potential to cause genetic defects.
-
Carcinogenicity: May cause cancer.
-
Teratogenicity: May damage the unborn child.
Always consult the specific SDS for detailed hazard information.
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate PPE is mandatory to prevent exposure.[1] This includes, but is not limited to:
-
Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable or made of a low-permeability material.
-
Respiratory Protection: A respirator may be necessary depending on the form of the waste and the potential for aerosolization.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.[1][2][3] this compound waste should be segregated into the following streams at the point of generation:
-
Solid Waste: This includes contaminated lab supplies such as gloves, bench paper, and empty vials.[4] This waste should be double-bagged in clearly labeled, leak-proof bags or placed in a designated hazardous waste container.[4]
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a dedicated, compatible, and clearly labeled waste container.[2] Do not mix incompatible waste streams.[3]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.[5]
All waste containers must be kept closed except when adding waste.[3][6]
Decontamination Procedures
Decontamination is a critical step to neutralize or remove hazardous residues from surfaces and equipment, protecting personnel and preventing cross-contamination.[7][8]
Quantitative Decontamination Parameters
| Parameter | Guideline | Purpose |
| Surface Decontamination | Wipe surfaces with a 70% ethanol (B145695) solution followed by a suitable lab-grade detergent. | To remove and neutralize residual this compound. |
| Equipment Decontamination | Triple rinse with a solvent known to dissolve this compound, followed by a final rinse with 70% ethanol. | To ensure all traces of the compound are removed before reuse or disposal.[6][9] |
| Spill Cleanup | For small spills (<5 mL or 5 g), absorb with an inert material and decontaminate the area. For large spills, evacuate the area and follow emergency protocols.[5] | To safely manage accidental releases of this compound. |
Experimental Protocol for Surface Decontamination:
-
Preparation: Don appropriate PPE. Prepare a 70% ethanol solution and a solution of a laboratory-grade detergent.
-
Initial Wipe: Moisten a disposable, absorbent pad with 70% ethanol and wipe the contaminated surface in one direction.
-
Detergent Wash: Using a new absorbent pad, apply the detergent solution to the surface and wipe in the same manner.
-
Final Rinse: With a third pad, wipe the surface with distilled water to remove any detergent residue.
-
Disposal: All used cleaning materials must be disposed of as solid this compound waste.
Labeling and Storage
Proper labeling and storage of hazardous waste are regulatory requirements and essential for safety.
-
Labeling: All this compound waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Cytotoxic," "Toxic").[10]
-
Storage: Store this compound waste in a designated and secure Satellite Accumulation Area (SAA) near the point of generation.[3] This area should be clearly marked with a "Danger – Hazardous Waste" sign.[4] Ensure secondary containment is used to capture any potential leaks.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Waste Disposal Workflow
Final Disposal
Never dispose of this compound or other hazardous chemical waste down the drain or in the regular trash.[6][11] All this compound waste must be collected by your institution's Environmental Health and Safety (EHS) department for final disposal via high-temperature incineration or other approved methods.[10][12]
References
- 1. threesixtysafety.com [threesixtysafety.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 8. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. anentawaste.com [anentawaste.com]
Navigating the Unknown: A Safety and Handling Guide for LPK-26
Essential protocols for the safe handling, operation, and disposal of LPK-26, a novel compound requiring stringent safety measures in a laboratory setting.
For researchers, scientists, and drug development professionals, the introduction of a new compound like this compound brings both opportunity and the critical responsibility of ensuring laboratory safety. Given the current lack of a specific Safety Data Sheet (SDS) for this compound HYDROCHLORIDE, a conservative approach that treats the substance as potentially hazardous is mandatory. This guide provides essential safety and logistical information to establish a secure working environment.
Immediate Safety and Personal Protective Equipment (PPE)
A comprehensive risk assessment is the first step before handling any novel chemical.[1][2][3] The unknown nature of this compound necessitates the use of robust engineering controls, administrative controls, and a comprehensive suite of personal protective equipment to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.
All operations involving this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1][2] Access to the designated handling area should be restricted to authorized personnel who are fully trained on the procedures outlined in this guide.
The following table summarizes the recommended PPE for handling this compound, based on best practices for uncharacterized substances.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and unforeseen reactions. |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | An inner nitrile glove with an outer, thicker glove (e.g., neoprene or butyl rubber) provides robust protection. Nitrile and latex gloves alone offer minimal protection against chlorinated solvents.[4] Change gloves immediately if contamination is suspected. |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved lab coat made of a low-permeability material is required. An additional chemical-resistant apron may be necessary for procedures with a higher risk of splashes. |
| Respiratory Protection | Fit-Tested N95 Respirator (minimum) | For handling solids, a fit-tested N95 respirator is the minimum requirement. If the compound is volatile or if aerosolization is likely, a higher level of protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), is necessary.[2] |
| Foot Protection | Closed-toe, Chemically Resistant Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: A Step-by-Step Protocol for Handling this compound
Adherence to a strict, sequential workflow is crucial for minimizing risk when working with uncharacterized compounds.
Experimental Protocol:
-
Preparation :
-
Before beginning, conduct a thorough risk assessment for the specific experimental procedure.[3]
-
Designate a specific area within a chemical fume hood for all manipulations of this compound.
-
Assemble all necessary equipment and reagents, including a clearly labeled hazardous waste container.
-
Don the full personal protective equipment as outlined in the table above.
-
-
Handling :
-
To minimize waste and potential exposure, use the smallest quantity of this compound necessary for the experiment.
-
When weighing the compound, use a disposable weigh boat and handle it with forceps.
-
During the experiment, keep all containers with this compound covered when not in immediate use.
-
-
Cleanup :
-
Upon completion of the experiment, decontaminate all work surfaces with an appropriate solvent.
-
Carefully doff PPE, removing the outer gloves first and disposing of them in the designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.
-
Disposal Plan for this compound
All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste : Collect all solid waste, including contaminated gloves, wipes, and weigh boats, in a designated, sealed, and clearly labeled container.
-
Liquid Waste : As this compound is a chlorinated organic compound, liquid waste containing this substance should be collected in a dedicated, labeled "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated organic waste.
-
Disposal Method : The primary recommended disposal method for chlorinated organic residues is high-temperature incineration by a licensed hazardous waste disposal company.[6] This process breaks down the compound into less harmful gaseous byproducts that can be scrubbed, preventing atmospheric pollution.[6]
-
Prohibited Disposal : Never dispose of this compound or any chlorinated organic compounds down the drain.[5][7] This can damage plumbing and contaminate waterways.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the novel compound this compound, ensuring a safe and controlled laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. tandfonline.com [tandfonline.com]
- 7. ehs.yale.edu [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
